molecular formula C11H22N3O3P B1676536 Meturedepa CAS No. 1661-29-6

Meturedepa

Katalognummer: B1676536
CAS-Nummer: 1661-29-6
Molekulargewicht: 275.28 g/mol
InChI-Schlüssel: QTFKTBRIGWJQQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Meturedepa is a phosphoramide.
This compound is an aziridine alkylating agent that cross-links with DNA, causing inhibition of DNA synthesis. It was studied for use in colon cancer. (NCI)
structure in Merck Index, 9th ed, #6031

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1661-29-6

Molekularformel

C11H22N3O3P

Molekulargewicht

275.28 g/mol

IUPAC-Name

ethyl N-bis(2,2-dimethylaziridin-1-yl)phosphorylcarbamate

InChI

InChI=1S/C11H22N3O3P/c1-6-17-9(15)12-18(16,13-7-10(13,2)3)14-8-11(14,4)5/h6-8H2,1-5H3,(H,12,15,16)

InChI-Schlüssel

QTFKTBRIGWJQQL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NP(=O)(N1CC1(C)C)N2CC2(C)C

Aussehen

Solid powder

Andere CAS-Nummern

1661-29-6

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AB 132
ethyl (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)carbamate
meturedepa
NSC 51325

Herkunft des Produkts

United States

Foundational & Exploratory

Meturedepa: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meturedepa (also known as Uredepa, NSC-37095) is a member of the ethylenimine (aziridine) class of alkylating agents. While specific preclinical and clinical data on this compound are sparse in publicly accessible literature, its structural features and classification as an aziridine-containing compound provide a strong basis for understanding its mechanism of action in cancer cells. This guide synthesizes the known principles of aziridine-based alkylating agents to elucidate the core mechanism of this compound. It details the process of DNA alkylation, the subsequent induction of cellular damage, and the activation of downstream signaling pathways leading to cell cycle arrest and apoptosis. This document also provides standardized experimental protocols for the evaluation of compounds like this compound and templates for the presentation of quantitative data.

Core Mechanism of Action: DNA Alkylation

As an aziridine-containing compound, the cytotoxic effects of this compound are primarily attributed to its ability to act as a potent alkylating agent. The core of its mechanism lies in the highly reactive three-membered aziridine (B145994) ring.

Under physiological conditions, the nitrogen atom of the aziridine ring can be protonated, which significantly increases the electrophilicity of the ring's carbon atoms. This activated ring becomes a prime target for nucleophilic attack by various biological macromolecules, most critically, the DNA within cancer cells.

The primary target for alkylation on the DNA molecule is the N7 position of guanine (B1146940) bases. The reaction proceeds via a nucleophilic substitution, where the N7 of guanine attacks one of the carbon atoms of the protonated aziridine ring, leading to the opening of the ring and the formation of a stable covalent bond between this compound and the guanine base. Due to its structure, which contains two aziridine rings, this compound is a bifunctional alkylating agent. This means it can react with two different nucleophilic sites, leading to the formation of:

  • Intrastrand cross-links: Covalent bonds between two guanine bases on the same DNA strand.

  • Interstrand cross-links: Covalent bonds between two guanine bases on opposite strands of the DNA double helix.

These DNA lesions, particularly interstrand cross-links, are highly cytotoxic. They physically obstruct the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription. This blockage of fundamental cellular processes ultimately triggers a cascade of events leading to cell death.

Meturedepa_Mechanism_of_Action This compound This compound (with aziridine rings) Activated_this compound Protonated Aziridine Ring (Electrophilic) This compound->Activated_this compound Protonation Alkylation DNA Alkylation Activated_this compound->Alkylation Nucleophilic Attack DNA Cellular DNA (N7 of Guanine) DNA->Alkylation DNA_Lesions DNA Lesions (Intra- and Interstrand Cross-links) Alkylation->DNA_Lesions Replication_Block Blockage of DNA Replication DNA_Lesions->Replication_Block Transcription_Block Blockage of Transcription DNA_Lesions->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Core mechanism of this compound in cancer cells.

Downstream Signaling Pathways

The formation of DNA adducts by this compound triggers a cellular response to DNA damage, primarily activating pathways that lead to cell cycle arrest and apoptosis.

Cell Cycle Arrest

The presence of DNA cross-links is detected by the cell's DNA damage surveillance machinery. This initiates a signaling cascade that leads to the activation of cell cycle checkpoints, predominantly at the G1/S and G2/M transitions. A key player in this process is the tumor suppressor protein p53. Upon DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of several target genes, including p21WAF1/CIP1. p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), the engines that drive the cell cycle. Inhibition of CDKs by p21 halts the cell cycle, preventing the cell from entering S phase (DNA replication) or M phase (mitosis) with damaged DNA. This pause provides the cell with an opportunity to repair the DNA damage.

Apoptosis

If the DNA damage is too extensive to be repaired, the p53-mediated pathway can shift from promoting cell cycle arrest to inducing apoptosis (programmed cell death). Activated p53 can upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as BAX and PUMA. These proteins translocate to the mitochondria, where they disrupt the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, ultimately leading to the dismantling of the cell and its death.

Signaling_Pathways cluster_0 DNA Damage Response cluster_1 Cell Cycle Arrest cluster_2 Apoptosis DNA_Damage DNA Damage (this compound-induced) ATM_ATR ATM/ATR Kinases (Activated) DNA_Damage->ATM_ATR p53 p53 (Stabilized & Activated) ATM_ATR->p53 p21 p21 (CDK Inhibitor) (Upregulated) p53->p21 BAX_PUMA BAX, PUMA (Upregulated) p53->BAX_PUMA CDK Cyclin/CDK Complexes (Inhibited) p21->CDK G1_S_Arrest G1/S Arrest CDK->G1_S_Arrest G2_M_Arrest G2/M Arrest CDK->G2_M_Arrest Mitochondria Mitochondria BAX_PUMA->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Apoptosis_Outcome Apoptosis Caspase3_7->Apoptosis_Outcome

Downstream signaling pathways activated by this compound.

Quantitative Data Presentation

Cancer Cell Line Tissue of Origin Parameter Value (µM) Reference
This compound (NSC-37095)
e.g., A549Lung CarcinomaIC50Data not available
e.g., MCF-7Breast AdenocarcinomaIC50Data not available
e.g., HCT116Colon CarcinomaIC50Data not available
Thiotepa (for comparison)
A549Lung CarcinomaIC50~ 25[Hypothetical Example]
MCF-7Breast AdenocarcinomaIC50~ 15[Hypothetical Example]
HCT116Colon CarcinomaIC50~ 30[Hypothetical Example]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of an alkylating agent like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the agent that inhibits cell growth by 50% (IC50).

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (allow attachment) seed_cells->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read calculate Calculate IC50 values read->calculate end End calculate->end

Workflow for an in vitro cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (medium with solvent).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the absorbance values against the drug concentration and determine the IC50 value using non-linear regression analysis.

DNA Cross-linking Analysis (Comet Assay with modifications)

The comet assay (single-cell gel electrophoresis) can be adapted to detect DNA cross-links.

Materials:

  • Treated and untreated cells

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Agarose (B213101) (low melting point)

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Embed cells treated with this compound in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Un-cross-linked DNA will migrate towards the anode, forming a "comet tail," while cross-linked DNA will migrate slower.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

  • Analysis: The extent of DNA cross-linking is inversely proportional to the length and intensity of the comet tail. This can be quantified using appropriate image analysis software.

Cell Cycle Analysis (Flow Cytometry)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Start treat_cells Treat cells with this compound for various time points start->treat_cells harvest Harvest and count cells treat_cells->harvest fix Fix cells in cold 70% ethanol (B145695) harvest->fix wash Wash with PBS fix->wash stain Stain with Propidium Iodide and RNase A wash->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze DNA content histograms to determine cell cycle phases acquire->analyze end End analyze->end

Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., IC50) for various time points (e.g., 12, 24, 48 hours).

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition into cold 70% ethanol while vortexing.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Generate DNA content histograms. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have DNA content between 2N and 4N. Analyze the percentage of cells in each phase to determine if the drug induces cell cycle arrest at a specific checkpoint.

Apoptosis Assay (Caspase-3/7 Activation)

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Treated and untreated cells in a 96-well plate (white-walled for luminescence)

  • Luminescent caspase-3/7 reagent (containing a pro-luminescent caspase-3/7 substrate)

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Addition: Add the caspase-3/7 reagent directly to the wells at the desired time points. The reagent also contains a lysis buffer.

  • Incubation: Incubate at room temperature for 1-2 hours. If caspase-3 or -7 is active, it will cleave the substrate, releasing a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence in treated cells compared to untreated cells indicates the induction of apoptosis via caspase activation.

Conclusion

This compound, as an aziridine-containing compound, is a bifunctional alkylating agent that exerts its anticancer effects by inducing DNA cross-links. This damage leads to the blockage of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, primarily through the p53 signaling pathway. While specific quantitative data on this compound's efficacy is limited in current literature, the well-established mechanism of action for its chemical class provides a solid foundation for its continued investigation and development. The experimental protocols detailed in this guide offer a standardized approach for the further characterization of this compound and other novel alkylating agents.

An In-depth Technical Guide to the Synthesis and Purification of Methyldopa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Methyldopa, a widely used antihypertensive agent. This document details various synthetic routes, experimental protocols, and purification techniques, supported by quantitative data and visual representations of the chemical workflows. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical compound.

Introduction to Methyldopa

Methyldopa is a centrally-acting alpha-2 adrenergic agonist primarily used in the management of hypertension, particularly in pregnant women.[1] It is a prodrug that is metabolized in the body to its active form, alpha-methylnorepinephrine.[1] This active metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[1] The L-isomer of Methyldopa is the active form of the drug.[1]

Chemical and Physical Properties of Methyldopa

PropertyValue
IUPAC Name (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.21 g/mol
Melting Point ≥300 °C
Appearance Colorless or almost colorless crystals, or a white to yellowish-white fine powder.
Solubility Slightly soluble in water, soluble to 75 mM in DMSO. Insoluble in most organic solvents.
pKa 2.28 ± 0.26

Synthesis of Methyldopa

Several synthetic routes for Methyldopa have been developed. The following sections outline the most common and effective methods, complete with detailed experimental protocols.

Synthesis from 3,4-Dimethoxybenzaldehyde (B141060) and 2-Acetylamino Propionic Acid Methyl Ester

This method involves a condensation reaction, followed by reduction, deprotection, and purification. It is favored for avoiding the use of highly toxic cyanides.

Experimental Protocol:

  • Condensation: In a reactor, 3,4-dimethoxybenzaldehyde (0.1 mol) and sodium methoxide (B1231860) (0.1 mol) are dissolved in dry dimethylformamide (150 ml). The solution is cooled to approximately 20°C. 2-acetylamino propionic acid methyl ester (0.1 mol) is then gradually added, and the reaction is stirred for a specified period.

  • Reduction: After the condensation reaction, p-toluenesulfonyl chloride is added to the reaction mixture, followed by the addition of sodium borohydride (B1222165) to reduce the hydroxyl group.

  • Deprotection: The intermediate product is transferred to a new reactor, and a 47% aqueous solution of hydrobromic acid (150 ml) is added. The mixture is heated to about 60°C and refluxed for 4 hours to remove the protecting groups, yielding the crude Methyldopa product.

  • Isolation of Crude Product: The hydrobromic acid is partially removed by distillation under reduced pressure. The remaining solution is filtered, and the mother liquor is concentrated to dryness. The solid residue is dissolved in cold water, and the pH is adjusted to 4.5 with ammonia (B1221849) in a cold water bath to precipitate the crude Methyldopa. The precipitate is filtered and washed with cold methylene (B1212753) chloride.

Quantitative Data:

StepProductYield
Crude Product IsolationCrude Methyldopa98.5%
Synthesis from 3,4-Dimethoxyphenylacetone (B57033) via Strecker-Zelinski Reaction

This classical synthesis route involves the formation of a hydantoin (B18101) intermediate.

Experimental Protocol:

  • Hydantoin Formation: 3,4-dimethoxyphenylacetone is reacted with potassium cyanide and ammonium (B1175870) carbonate in a Strecker-Zelinski reaction to produce 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.

  • Hydrolysis: The hydantoin intermediate is hydrolyzed using barium hydroxide (B78521) to yield (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.

  • Acetylation and Resolution: The amino group is acetylated, and the racemic mixture is resolved using (-)-1-phenylethylamine to isolate the desired L-isomer.

  • Deprotection: The isolated isomer is treated with hydrobromic acid to simultaneously remove the methoxy (B1213986) and acetyl protecting groups, yielding (-)-3-(3,4-dihydroxyphenyl)-2-methylalanine (Methyldopa).

Synthesis of Methyldopa Esters

Ester progenitors of Methyldopa have been synthesized to improve absorption.

Experimental Protocol for Methyl Ester Synthesis:

  • Esterification: L-methyldopa and methanol (B129727) are combined, and hydrogen chloride gas is passed through the mixture.

  • Reaction: The esterification reaction is carried out at a temperature between 0-45°C for 10-72 hours.

  • Isolation: After the reaction, the mixture is filtered. The solid is then dissolved in water at 40-80°C.

  • Neutralization and Crystallization: The solution is neutralized with ammonium hydroxide, sodium hydroxide solution, or sodium carbonate to a pH of 6-9 at a temperature of 30-60°C to induce crystallization.

  • Final Product: The crystallized product is isolated by centrifugation and dried to obtain L-methyldopa methyl ester.

Purification of Methyldopa

The final step in the synthesis of Methyldopa is purification to achieve the high level of purity required for pharmaceutical applications.

Recrystallization

Recrystallization is a common and effective method for purifying crude Methyldopa.

Experimental Protocol:

  • Dissolution: The crude Methyldopa is dissolved in 0.1 mol/L dilute hydrochloric acid with the addition of activated carbon. The mixture is heated and stirred until the Methyldopa is completely dissolved.

  • Decolorization: The solution is maintained at an elevated temperature for 30 minutes to allow the activated carbon to adsorb colored impurities.

  • Filtration: The hot solution is filtered to remove the activated carbon and any other insoluble impurities.

  • Crystallization: The filtrate is allowed to cool, and the pH is adjusted to 4.5 with ammonia to precipitate the purified Methyldopa.

  • Isolation and Drying: The white solid precipitate is filtered, washed with a small amount of cold water, and dried to obtain the final pure product.

Quantitative Data:

Starting MaterialFinal ProductYieldPurity
Crude MethyldopaPure Methyldopa85.0% - 88.5%99.6% - 99.7%

Another described method for purification is recrystallization from water.[2]

Diagrams

Synthesis Workflow from 3,4-Dimethoxybenzaldehyde

Synthesis_Workflow_1 cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_end Final Product 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Condensation Condensation 3,4-Dimethoxybenzaldehyde->Condensation 2-Acetylamino Propionic Acid Methyl Ester 2-Acetylamino Propionic Acid Methyl Ester 2-Acetylamino Propionic Acid Methyl Ester->Condensation Reduction Reduction Condensation->Reduction Deprotection Deprotection (HBr) Reduction->Deprotection Crude_Isolation Crude Product Isolation Deprotection->Crude_Isolation Recrystallization Recrystallization Crude_Isolation->Recrystallization Pure_Methyldopa Pure_Methyldopa Recrystallization->Pure_Methyldopa

Caption: Synthesis workflow of Methyldopa from 3,4-Dimethoxybenzaldehyde.

Purification Workflow

Purification_Workflow Crude_Product Crude Methyldopa Dissolution Dissolution in dilute HCl with Activated Carbon Crude_Product->Dissolution Heating Heating and Stirring Dissolution->Heating Filtration Hot Filtration Heating->Filtration Cooling_Precipitation Cooling and pH Adjustment to 4.5 with Ammonia Filtration->Cooling_Precipitation Isolation Filtration and Washing Cooling_Precipitation->Isolation Drying Drying Isolation->Drying Pure_Product Pure Methyldopa Drying->Pure_Product

Caption: Purification workflow of crude Methyldopa by recrystallization.

Mechanism of Action Signaling Pathway

MoA_Pathway Methyldopa Methyldopa Metabolism Metabolism in Adrenergic Neurons Methyldopa->Metabolism Alpha_Methylnorepinephrine α-Methylnorepinephrine (Active Metabolite) Metabolism->Alpha_Methylnorepinephrine Stimulation Stimulation Alpha_Methylnorepinephrine->Stimulation Alpha2_Receptors Central α2-Adrenergic Receptors Alpha2_Receptors->Stimulation Sympathetic_Outflow Reduced Sympathetic Outflow Stimulation->Sympathetic_Outflow Blood_Pressure Decreased Blood Pressure Sympathetic_Outflow->Blood_Pressure

Caption: Simplified signaling pathway for the mechanism of action of Methyldopa.

References

No Information Available on the In Vitro Cytotoxicity of Meturedepa

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has yielded no information on the in vitro cytotoxicity of a compound referred to as "Meturedepa" on any cancer cell lines.

  • A misspelled name of a different compound.

  • A compound that is not yet described in publicly available scientific literature.

  • An internal or proprietary name for a compound not yet disclosed in research.

The search results did return information on other, distinct compounds such as:

  • Methyldopa: An alpha-2 adrenergic receptor agonist primarily used as an antihypertensive medication. Its mechanism of action is related to the central nervous system and not directly to cancer cell cytotoxicity.

  • Metyrapone: A drug used in the diagnosis of adrenal insufficiency and to treat Cushing's syndrome by inhibiting cortisol synthesis.

  • Medroxyprogesterone acetate: A synthetic progestin used for contraception and to treat endometriosis and certain types of cancer, but its mechanism is hormonal.

None of the retrieved information for these or any other compounds provided data that could be used to fulfill the request for a technical guide on the in vitro cytotoxicity of "this compound."

Without any available data on the cytotoxic effects of "this compound," including quantitative data (e.g., IC50 values), experimental protocols, or known signaling pathways, it is not possible to create the requested in-depth technical guide, data tables, or visualizations.

It is recommended to:

  • Verify the spelling of the compound "this compound."

  • If the spelling is correct, consider that this compound may not have been studied for its effects on cancer cell lines in publicly accessible research.

An In-depth Technical Guide on the Early Discovery and Development of Methyldopa

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide pertains to Methyldopa. The initial query for "Meturedepa" yielded no results, and it is presumed to be a misspelling of Methyldopa, a well-documented antihypertensive agent discovered in 1960.[1]

This guide provides a comprehensive overview of the foundational research and development of Methyldopa, tailored for researchers, scientists, and drug development professionals. It covers the agent's synthesis, mechanism of action, and key preclinical and clinical data that characterized its early development.

Early Discovery and Synthesis

Methyldopa (α-methyl-L-DOPA) was developed as an analog of DOPA (3,4-dihydroxyphenylalanine).[2] The primary objective behind its synthesis was to create a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD), which is responsible for converting L-DOPA to dopamine (B1211576).[1]

Chemical Synthesis Protocol

Several methods for the synthesis of Methyldopa have been developed. A common early method involves the Strecker-Zelinski reaction, starting from 3,4-dimethoxyphenylacetone (B57033).[3]

Experimental Protocol: Synthesis via Strecker-Zelinski Reaction

  • Reaction Initiation: 3,4-dimethoxyphenylacetone is reacted with potassium cyanide and ammonium (B1175870) carbonate. This step, known as the Strecker-Zelinski reaction, yields 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.[3]

  • Hydrolysis: The resulting hydantoin (B18101) is hydrolyzed using barium hydroxide (B78521) to produce (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.

  • Acetylation: The amino group of the racemic mixture is acetylated.

  • Racemic Resolution: The racemic mixture is resolved using (-)-1-phenylethylamine to isolate the desired L-isomer.

  • Demethylation and Deacetylation: The isolated L-isomer undergoes hydrolysis with hydrobromic acid, which simultaneously removes the methoxy (B1213986) and acetyl protective groups to yield the final product, (-)-3-(3,4-dihydroxyphenyl)-2-methylalanine (Methyldopa).

An alternative, more recent synthesis route avoids the use of highly toxic cyanides, starting with 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) and 2-acetylamino propionic acid methyl ester.

Mechanism of Action

Methyldopa is a centrally-acting alpha-2 adrenergic agonist that functions as a prodrug. Its antihypertensive effects are not mediated by the drug itself but by its active metabolite, α-methylnorepinephrine.

The mechanism involves several key steps:

  • Uptake: Methyldopa, being lipid-soluble, crosses the blood-brain barrier.

  • Metabolic Conversion: Within central adrenergic neurons, Methyldopa is metabolized by LAAD to α-methyldopamine. Subsequently, dopamine β-hydroxylase (DBH) converts α-methyldopamine into α-methylnorepinephrine.

  • α2-Adrenergic Receptor Agonism: α-methylnorepinephrine acts as a potent agonist at presynaptic α2-adrenergic receptors in the brainstem.

  • Inhibition of Sympathetic Outflow: Stimulation of these central α2-receptors inhibits adrenergic neuronal outflow from the brainstem, leading to a reduction in sympathetic tone.

  • "False Neurotransmitter" Concept: α-methylnorepinephrine also acts as a "false neurotransmitter" by replacing endogenous norepinephrine (B1679862) in synaptic vesicles. Upon neuronal firing, the release of this less potent agonist results in a weaker response at peripheral effector organs.

  • Physiological Effect: The overall effect is a decrease in total peripheral vascular resistance and a reduction in blood pressure, generally without a significant impact on cardiac output or renal blood flow.

Methyldopa Signaling Pathway cluster_neuron Metabolic Conversion Methyldopa Methyldopa BBB Blood-Brain Barrier Methyldopa->BBB Crosses LAAD LAAD Methyldopa->LAAD Substrate Neuron Central Adrenergic Neuron BBB->Neuron aMD α-Methyldopamine DBH DBH aMD->DBH Substrate aMNE α-Methylnorepinephrine (Active Metabolite) Alpha2 Presynaptic α2-Adrenergic Receptor aMNE->Alpha2 Agonist Action LAAD->aMD Produces DBH->aMNE Produces Inhibition Inhibition of Norepinephrine Release Alpha2->Inhibition Sympathetic Decreased Sympathetic Outflow Inhibition->Sympathetic BP Blood Pressure Reduction Sympathetic->BP

Figure 1: Metabolic activation and signaling pathway of Methyldopa.

Preclinical and Clinical Development

Early development focused on quantifying the pharmacokinetic profile of Methyldopa and establishing its efficacy and safety in hypertensive patients.

Data Presentation

The following tables summarize key quantitative data from early pharmacokinetic and clinical studies.

Table 1: Pharmacokinetic Properties of Methyldopa

Parameter Value Reference(s)
Bioavailability (Oral) ~25% (Range: 8% - 62%)
Time to Peak Plasma Conc. (Tmax) 2 - 6 hours
Elimination Half-Life (t½) ~1.7 - 2 hours
Volume of Distribution (Vd) 0.41 - 0.72 L/kg
Plasma Protein Binding <15%
Primary Metabolite Protein Binding ~50% (O-sulphate)
Renal Clearance ~130 mL/min
Metabolism Extensive hepatic metabolism

| Excretion | Primarily renal (metabolites) | |

Table 2: Clinical Efficacy in Primary Hypertension

Study Type Patient Population (N) Dosage Range Mean Blood Pressure Reduction Reference(s)
Meta-analysis (6 trials) 231 500 - 2250 mg/day 13 mmHg (Systolic) / 8 mmHg (Diastolic)

| Long-term Trial | 60 | Varied | Significant reduction in supine and standing BP | |

Experimental Protocols

The characterization of Methyldopa's active metabolite, α-methylnorepinephrine, as an α2-adrenergic agonist would have relied on in-vitro assays common in pharmacology.

Experimental Protocol: In-Vitro α2-Adrenoceptor Functional Assay (Representative)

This protocol describes a typical method to assess the functional activity of a compound at α2-adrenergic receptors using isolated tissue.

  • Tissue Preparation: An appropriate tissue expressing α2-adrenoceptors (e.g., rabbit saphenous vein, rat vas deferens) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of 60-90 minutes.

  • Assay Execution:

    • A cumulative concentration-response curve is generated by adding increasing concentrations of the test compound (e.g., α-methylnorepinephrine) to the organ bath.

    • The resulting physiological response (e.g., muscle contraction or relaxation) is measured using an isometric force transducer.

  • Data Analysis: The magnitude of the response is plotted against the logarithm of the agonist concentration. A sigmoidal curve is fitted to the data to determine key pharmacological parameters such as the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response).

  • Antagonist Challenge (for confirmation): The assay can be repeated in the presence of a known selective α2-adrenoceptor antagonist. A rightward shift in the concentration-response curve confirms that the agonist's effect is mediated through the α2-adrenoceptor.

Experimental_Workflow A Tissue Dissection (e.g., Rat Vas Deferens) B Mount in Organ Bath (Physiological Salt Solution, 37°C) A->B C Equilibration (60-90 min) B->C D Add Cumulative Concentrations of α-Methylnorepinephrine C->D E Measure Isometric Contraction D->E H Optional: Repeat with α2-Antagonist D->H F Data Plotting (Log[Agonist] vs. Response) E->F G Calculate EC50 and Emax F->G H->E

Figure 2: Workflow for an in-vitro α2-adrenoceptor functional assay.

Conclusion

The early development of Methyldopa represents a classic example of targeted drug design based on enzymatic inhibition, which serendipitously led to the discovery of a centrally-acting antihypertensive agent. Its journey from a DOPA-analog to a mainstay in hypertension management, particularly in pregnancy, was built on a solid foundation of chemical synthesis, detailed mechanistic studies that elucidated its prodrug nature and central α2-adrenergic agonism, and clinical trials that confirmed its efficacy. The data and protocols outlined in this guide reflect the fundamental steps that established Methyldopa's role in cardiovascular therapeutics.

References

Meturedepa (C11H22N3O3P): An Inquiry into its Antineoplastic Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no specific information regarding a compound named "Meturedepa" with the chemical formula C11H22N3O3P and associated antineoplastic properties. The requested in-depth technical guide or whitepaper cannot be generated due to the absence of publicly available research data on this specific molecule.

Extensive searches for "this compound C11H22N3O3P antineoplastic properties," "this compound mechanism of action cancer," "this compound clinical trials," and "this compound synthesis and derivatives" did not yield any relevant results. The search results primarily provided information on unrelated compounds, such as the antihypertensive drug Methyldopa, or general overviews of cancer drug mechanisms.

This lack of information prevents the fulfillment of the core requirements of the request, which include:

  • Data Presentation: Without any experimental data, it is impossible to summarize quantitative information into structured tables.

  • Experimental Protocols: No cited experiments involving "this compound" could be found, and therefore, no detailed methodologies can be provided.

  • Visualization: The absence of any described signaling pathways, experimental workflows, or logical relationships related to "this compound" makes it impossible to create the requested diagrams.

It is possible that "this compound" is an internal designation for a compound not yet disclosed in public research, a newly synthesized molecule pending publication, or that the provided name and chemical formula may contain a typographical error.

For researchers, scientists, and drug development professionals interested in novel antineoplastic agents, it is recommended to verify the compound's name, chemical formula, and any associated identifiers (such as a CAS number or internal codename) to facilitate a more targeted and successful literature search.

Further investigation into the origin of the name "this compound" and its associated chemical formula is necessary to proceed with any meaningful analysis of its potential antineoplastic properties. Without this foundational information, a technical guide or whitepaper on the core topic cannot be produced.

Meturedepa: An Inquiry into its Role as an Alkylating Agent in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant information gap regarding a compound identified as "meturedepa" and its purported role as an alkylating agent in oncology. Extensive database searches, including those for its chemical structure, synthesis, antineoplastic activity, and clinical data, have yielded no specific results for a drug with this name. It is highly probable that "this compound" is a misnomer or a compound not documented in publicly accessible scientific and medical literature.

In the absence of specific data on "this compound," this guide will provide a technical overview of the established principles of alkylating agents in cancer therapy, drawing on the broader understanding of this class of drugs. This information is intended for researchers, scientists, and drug development professionals to contextualize the potential mechanisms and applications of such an agent, should it be identified.

The General Mechanism of Action of Alkylating Agents

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching an alkyl group to various nucleophilic sites within cells.[1] The primary target for these agents is the DNA molecule. By alkylating the DNA bases, particularly the N7 position of guanine (B1146940), these drugs trigger a cascade of events that ultimately lead to cell death.[2][3]

The process of DNA alkylation can result in several detrimental outcomes for the cancer cell:

  • DNA Cross-Linking: Bifunctional alkylating agents can form covalent bonds with two different guanine bases, leading to either intrastrand or interstrand cross-links. Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription.[4]

  • DNA Strand Breaks: The alkylated base can become unstable and be excised from the DNA backbone by repair enzymes, leading to single-strand or double-strand breaks.

  • Miscoding: Alkylation can alter the hydrogen bonding properties of the affected base, leading to the insertion of an incorrect complementary base during DNA replication.

These DNA lesions activate cellular stress responses and DNA damage checkpoints, which can ultimately induce apoptosis (programmed cell death).[5]

Logical Relationship of DNA Alkylation to Cell Cycle Arrest and Apoptosis

The cytotoxic effects of alkylating agents are intrinsically linked to the cell cycle. The damage inflicted upon the DNA is most effective when the cell is actively proliferating. The following diagram illustrates the logical progression from DNA alkylation to apoptosis.

DNA_Alkylation_Pathway Alkylating Agent Alkylating Agent DNA_Alkylation DNA Alkylation (Guanine N7) Alkylating Agent->DNA_Alkylation DNA_Damage DNA Damage (Cross-links, Strand Breaks) DNA_Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M checkpoints) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: DNA Alkylation Pathway

Classes of Alkylating Agents

Alkylating agents are a diverse group of compounds, broadly categorized based on their chemical structure.

ClassExamples
Nitrogen Mustards Mechlorethamine, Cyclophosphamide, Melphalan, Chlorambucil, Ifosfamide
Nitrosoureas Carmustine (BCNU), Lomustine (CCNU)
Alkyl Sulfonates Busulfan
Triazines Dacarbazine, Temozolomide
Ethylenimines Thiotepa, Altretamine

Experimental Protocols for Evaluating Alkylating Agents

The preclinical and clinical evaluation of a novel alkylating agent would involve a series of standardized experimental protocols to determine its efficacy and safety profile.

In Vitro Assays
  • Cytotoxicity Assays (e.g., MTT, SRB): These assays are used to determine the concentration of the agent required to inhibit the growth of cancer cell lines by 50% (IC50). A panel of cell lines from various cancer types would be tested.

  • DNA Alkylation Assays: Techniques such as mass spectrometry or the use of specific antibodies can be employed to quantify the extent of DNA alkylation in treated cells.

  • Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA strand breaks in individual cells, providing a measure of the DNA-damaging potential of the agent.

  • Flow Cytometry for Cell Cycle Analysis: This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment, revealing any cell cycle-specific effects.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays are used to quantify the induction of apoptosis in cancer cells following treatment.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a potential alkylating agent.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Mechanism_of_Action Mechanism of Action (Alkylation, Apoptosis, Cell Cycle) Cytotoxicity->Mechanism_of_Action Xenograft_Models Tumor Xenograft Models Mechanism_of_Action->Xenograft_Models Toxicity_Studies Toxicity and PK/PD Studies Xenograft_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Compound_Synthesis Compound Synthesis and Characterization Compound_Synthesis->Cytotoxicity

Figure 2: Preclinical Evaluation Workflow

Conclusion

While the specific agent "this compound" remains unidentified in the current scientific literature, the principles governing the action of alkylating agents in oncology are well-established. Any novel compound in this class would be expected to function through the induction of DNA damage, leading to cell cycle arrest and apoptosis. Its evaluation would follow a rigorous pipeline of in vitro and in vivo studies to characterize its efficacy and safety. Researchers and drug development professionals are encouraged to verify the nomenclature of compounds of interest to ensure access to accurate and relevant scientific data.

References

Methodological & Application

Application Notes and Protocols for Meturedepa (Methyldopa) in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

These application notes provide a comprehensive overview of the dosage and administration of Meturedepa, identified as Methyldopa (B1676449) (alpha-methyl-L-DOPA), in preclinical animal models of cancer. While primarily known as an antihypertensive agent, emerging research has demonstrated its potential as an anti-neoplastic agent in specific cancer contexts. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research. It summarizes key quantitative data, details experimental protocols from published studies, and provides visual representations of experimental workflows and potential signaling pathways.

Introduction

Methyldopa is a centrally-acting alpha-2 adrenergic receptor agonist traditionally used in the management of hypertension. Recent preclinical studies have indicated that it may also possess anti-tumor properties. Investigations in animal models have shown that Methyldopa can suppress tumor growth in cholangiocarcinoma and exhibit toxicity towards neuroblastoma cells.[1][2] These findings suggest a potential for repurposing Methyldopa in oncology. This document outlines the established dosages and administration methods from these pioneering studies to guide future research.

Quantitative Data Summary

The following tables summarize the dosage and administration details of Methyldopa in various animal models as reported in the literature.

Table 1: Methyldopa Dosage and Administration in a Cholangiocarcinoma Xenograft Model

ParameterDetailsReference
Animal Model Nude mice[1]
Cancer Type Cholangiocarcinoma[1]
Drug alpha-methyldopa[1]
Dosage Not explicitly quantified in the abstract
Administration Route Not explicitly stated (likely systemic, e.g., intraperitoneal or oral)
Dosing Schedule Not detailed in the abstract
Observed Effect Suppression of cholangiocarcinoma tumor growth

Table 2: Methyldopa Dosage and Administration in a Neuroblastoma Syngeneic Model

ParameterDetailsReference
Animal Model A/J mice (syngeneic for C-1300 neuroblastoma)
Cancer Type C-1300 Neuroblastoma
Drug Methyldopa (Aldomet)
Dosage 7.5 mg per injection
Administration Route Not explicitly stated (likely intraperitoneal or subcutaneous)
Dosing Schedule Four injections over a 24-hour period
Observed Effect Significant death of C-1300 neuroblastoma cells

Experimental Protocols

The following are detailed methodologies for key experiments involving Methyldopa in animal models of cancer, based on the cited literature.

Protocol 1: In Vivo Efficacy Study of Methyldopa in a Cholangiocarcinoma Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of Methyldopa on the growth of cholangiocarcinoma tumors in an in vivo mouse model.

  • Animal Model: Male athymic nude mice (4-6 weeks old).

  • Cell Line: Human cholangiocarcinoma cell line (e.g., Mz-ChA-1).

  • Methodology:

    • Acclimatization: House the mice in a pathogen-free environment for at least one week prior to the experiment.

    • Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cholangiocarcinoma cells suspended in 100 µL of a mixture of media and Matrigel into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomization and Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into two groups: a control group and a Methyldopa-treated group.

    • Drug Preparation and Administration: Prepare Methyldopa in a suitable vehicle (e.g., sterile saline). Administer the drug to the treatment group via a systemic route (e.g., intraperitoneal injection) at a pre-determined dose and schedule. The control group should receive vehicle only.

    • Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Endpoint Analysis: Compare the mean tumor volume between the control and treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed anti-tumor effect.

Protocol 2: Evaluation of Methyldopa Toxicity in a Neuroblastoma-Bearing Mouse Model

  • Objective: To assess the cytotoxic effects of Methyldopa on neuroblastoma cells in vivo.

  • Animal Model: A/J mice.

  • Tumor Model: C-1300 neuroblastoma.

  • Methodology:

    • Tumor Induction: Implant C-1300 neuroblastoma cells into the A/J mice.

    • Treatment: Once tumors are established, administer Methyldopa at a dose of 7.5 mg per injection. The dosing regimen consists of four injections over a 24-hour period.

    • Sample Collection: After the treatment period, excise the tumors.

    • Cell Viability Analysis:

      • Prepare a single-cell suspension from the excised tumors.

      • Analyze the cell population using flow cytometry to assess cell cycle and viability. This can be achieved by staining with DNA dyes (e.g., propidium (B1200493) iodide) to distinguish between live, apoptotic, and necrotic cells.

  • Endpoint Analysis: Quantify the percentage of dead or dying tumor cells in the treated group compared to an untreated control group.

Visualizations

Diagram 1: Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization implantation Tumor Cell Implantation acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Methyldopa Administration randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection euthanasia Euthanasia & Tumor Excision data_collection->euthanasia analysis Endpoint Analysis euthanasia->analysis

Caption: A generalized workflow for an in vivo anti-tumor efficacy study in a mouse model.

Diagram 2: Hypothetical Signaling Pathway of Methyldopa in Cancer Cells

signaling_pathway cluster_membrane Cell Membrane ar Alpha-2 Adrenergic Receptor proliferation Cell Proliferation ar->proliferation Inhibits methyldopa Methyldopa methyldopa->ar Agonist dopamine_synthesis Dopamine (B1211576) Synthesis methyldopa->dopamine_synthesis Inhibits dopamine_synthesis->proliferation Promotes

Caption: A potential mechanism of Methyldopa's anti-tumor effect, involving inhibition of dopamine synthesis and agonism of the alpha-2 adrenergic receptor.

References

Application Notes and Protocols for the Quantitative Analysis of Methyldopa

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyldopa (B1676449) is a centrally acting α2-adrenergic agonist widely used in the management of hypertension, particularly in pregnant women and patients with renal impairment. Accurate and reliable quantification of Methyldopa in pharmaceutical formulations and biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control. This document provides detailed application notes and protocols for various analytical methods used for the quantification of Methyldopa.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance parameters of different analytical methods for the determination of Methyldopa.

Analytical MethodMatrixLinearity RangeLimit of Quantification (LOQ)Limit of Detection (LOD)Recovery (%)Citation
HPLC-FluorescenceHuman Serum20 - 5000 ng/mL20 ng/mL--[1]
HPLC-FluorescenceHuman Serum0.1 - 30 µg/mL-0.027 µg/mL-[2][3]
HPLC-UVBulk and Tablet62.5 - 375.0 µg/mL---[4]
LC-MS/MSHuman Plasma20 - 5000 ng/mL20 ng/mL--[5]
LC-MS/MSHuman Plasma0.32 - 20.48 µg/mL0.32 µg/mL-90.9 - 101.4
SpectrophotometryPharmaceutical Preparations4 - 20 µg/mL3.21 µg/mL1.1 µg/mL-
SpectrophotometryBulk and Formulations0.05 - 0.5 µg/mL---
SpectrophotometryPharmaceutical Formulations5.0 - 40 µg/mL-0.8937 µg/mL-
Voltammetry-0.5 - 30.0 µg/mL-0.14 µg/mL-

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the quantification of Methyldopa.

This method offers high sensitivity and is suitable for therapeutic drug monitoring.

Sample Preparation: Alumina Extraction

  • To a sample of human serum, add an internal standard.

  • Adsorb the drug and internal standard onto alumina.

  • Elute the compounds using acidic methanol (B129727).

  • The eluate is ready for direct injection into the HPLC system.

Chromatographic Conditions

Workflow Diagram

HPLC_Fluorescence_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis serum Human Serum Sample add_is Add Internal Standard serum->add_is adsorb Adsorb onto Alumina add_is->adsorb elute Elute with Acidic Methanol adsorb->elute inject Inject Eluate elute->inject hplc HPLC System (ODS Column) inject->hplc detect Fluorescence Detection hplc->detect quantify Quantification detect->quantify

HPLC with Fluorescence Detection Workflow

This eco-friendly method simplifies sample preparation by using a specialized column.

Sample Preparation Direct injection of serum samples without extensive pretreatment.

Chromatographic Conditions

  • Column: TSK gel ODS-80 TM analytical column (50 × 4.0 mm i.d., 5 µm), protein-coated.

  • Mobile Phase: Acetate (B1210297) buffer (0.1 M, pH 2.4).

  • Flow Rate: 1 mL/min.

  • Temperature: Room temperature (23 ± 1°C).

  • Detection: Fluorescence, with excitation at 270 nm and emission at 320 nm.

Workflow Diagram

Direct_Injection_HPLC_Workflow serum Human Serum Sample inject Direct Injection serum->inject hplc Mixed-Mode HPLC (Protein-Coated Column) inject->hplc detect Fluorescence Detection (Ex: 270 nm, Em: 320 nm) hplc->detect quantify Quantification detect->quantify

Direct Injection HPLC Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.

This method is highly suitable for bioequivalence and pharmacokinetic studies.

Sample Preparation: Protein Precipitation

  • Take 200 µL of human plasma.

  • Add 50 µL of internal standard solution (e.g., carbidopa (B1219) or dopa-phenyl-D3).

  • Add 240 µL of 0.4 M perchloric acid to precipitate proteins.

  • Vortex for approximately 1 minute.

  • Centrifuge at 20,093 g for 15 minutes at -5 °C.

  • Transfer the supernatant to an autosampler vial containing 300 µL of water with 0.05% formic acid.

  • Vortex for 20 seconds before injection.

Chromatographic and Mass Spectrometric Conditions

  • Column: Atlantis T3 C18 (5 μm; 150 x 4.6 mm i.d.).

  • Mobile Phase: Water and methanol (85:15, v/v) containing 0.05% formic acid.

  • Detection: Triple quadrupole tandem mass spectrometer in positive multiple reaction monitoring (MRM) mode.

  • Monitored Transitions:

    • Methyldopa: m/z 212.1 → m/z 139.2, 166.2, 195.2.

    • 3-O-methyldopa (metabolite): m/z 212.0 → m/z 166.0.

Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Perchloric Acid) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject lc Liquid Chromatography (C18 Column) inject->lc msms Tandem Mass Spectrometry (MRM Mode) lc->msms quantify Data Analysis and Quantification msms->quantify

LC-MS/MS Analysis Workflow
Spectrophotometry

Spectrophotometric methods are simple, cost-effective, and suitable for routine quality control of pharmaceutical formulations.

This method involves the formation of a colored product that can be measured.

Protocol

  • Prepare a standard solution of Methyldopa (250 µg/mL).

  • In a series of 25 mL volumetric flasks, add 3 mL of a 1% w/v organic reagent solution and 1.5 mL of potassium periodate.

  • Add increasing volumes of the Methyldopa standard solution to create a calibration curve (ranging from 5-40 µg/mL).

  • Add 2 mL of 2 M hydrochloric acid to each flask and shake.

  • After 10 minutes, dilute to the mark with distilled water, mix well, and let stand for 5 minutes at room temperature.

  • Measure the absorbance at 481 nm against a reagent blank.

Protocol

  • Prepare a stock solution of Methyldopa.

  • To a 10 mL volumetric flask, add an aliquot of the Methyldopa solution.

  • Add 1 mL of sodium acetate buffer (pH 8.0) and 1 mL of freshly prepared DCQ solution.

  • Allow the solution to stand for 1 hour.

  • Complete the volume to 10 mL with water.

  • Measure the absorbance at 400 nm against a blank.

Workflow Diagram

Spectrophotometry_Workflow sample Methyldopa Sample (Standard or Unknown) reagents Add Reagents (e.g., DCQ, Buffer) sample->reagents reaction Color Development Reaction (Incubation) reagents->reaction measure Measure Absorbance (Spectrophotometer) reaction->measure quantify Quantification via Calibration Curve measure->quantify

General Spectrophotometry Workflow

Metabolic Pathway of Methyldopa

Methyldopa is a prodrug that is metabolized in the body to its active form, alpha-methylnorepinephrine. A significant portion of an administered dose is also metabolized to methyldopa sulfate.

Methyldopa_Metabolism Meturedepa Methyldopa Metabolite1 Alpha-methylnorepinephrine (Active Metabolite) This compound->Metabolite1 Metabolism in CNS Metabolite2 Methyldopa Sulfate This compound->Metabolite2 Sulfate Conjugation

Simplified Metabolic Pathway of Methyldopa

References

Application Notes and Protocols for the Preparation of Meturedepa Solution for in vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Meturedepa" is not readily identifiable in publicly available scientific literature. Therefore, this document provides a representative protocol for the preparation, handling, and use of a hypothetical cytotoxic alkylating agent, hereafter referred to as this compound, for cell culture applications. Researchers should consult the specific product data sheet for any compound they are using.

Introduction

This compound is presumed to be a cytotoxic agent belonging to the class of alkylating agents. These compounds are highly reactive and exert their cytotoxic effects by covalently attaching alkyl groups to cellular macromolecules, most notably DNA.[1] This action disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis, making them potent agents for cancer research.[2]

Proper preparation of a drug solution is critical for obtaining accurate and reproducible results in cell culture experiments. This involves using the correct solvent, ensuring complete dissolution, and using appropriate storage conditions to maintain the compound's stability.[3][4] Given the hazardous nature of cytotoxic compounds, strict adherence to safety protocols is mandatory to protect laboratory personnel.[5] These application notes provide a detailed protocol for the preparation of this compound solutions for use in cell culture-based assays.

Data Presentation

All quantitative data for the hypothetical this compound are summarized in the table below for easy reference.

ParameterValueNotes
Compound Name This compound (Hypothetical)Alkylating Agent
Appearance Lyophilized white to off-white powder
Molecular Weight 350.25 g/mol (Assumed for calculation purposes)
Primary Solvent Dimethyl Sulfoxide (DMSO), sterileRecommended for initial reconstitution to create a high-concentration stock.
Stock Solution Conc. 10 mMA standard concentration for many cell-based assays.
Storage of Stock Solution -20°C or -80°C, protected from lightAliquot to avoid repeated freeze-thaw cycles.
Working Solution Solvent Complete cell culture mediumPrepare fresh before each experiment.
Final DMSO Concentration < 0.1% (v/v)To minimize solvent-induced cytotoxicity.
Stability in Media LimitedPotential for degradation in aqueous solutions; use immediately.

Experimental Protocols

Protocol 1: Safety Precautions for Handling Cytotoxic Agents

Cytotoxic agents are hazardous and should be handled with extreme care in a controlled environment.

  • Engineering Controls: All handling of powdered and concentrated this compound, including weighing, reconstitution, and dilution, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, double nitrile gloves, and safety glasses.

  • Waste Disposal: All materials that come into contact with this compound (e.g., pipette tips, tubes, vials, gloves) are considered cytotoxic waste and must be disposed of in designated, clearly labeled hazardous waste containers according to institutional guidelines.

  • Spill Management: Have a spill kit readily available. In case of a spill, follow established institutional procedures for cleaning cytotoxic agents.

Protocol 2: Reconstitution of Lyophilized this compound Powder (to create a 10 mM Stock Solution)
  • Preparation: Before starting, allow the vial of lyophilized this compound and a sterile vial of DMSO to equilibrate to room temperature.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Volume (L) = [Mass of Compound (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)

    • For example, to prepare a 10 mM stock from 1 mg of this compound (MW = 350.25 g/mol ):

      • Volume (L) = (0.001 g / 350.25 g/mol ) / 0.010 mol/L = 0.000285 L = 285 µL

  • Reconstitution:

    • Inside the BSC, carefully unseal the vial of this compound.

    • Using a sterile pipette, add the calculated volume of DMSO to the vial.

    • Close the vial tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C.

Protocol 3: Preparation of Working Solutions in Cell Culture Media

This protocol describes the preparation of a final concentration of 10 µM this compound in a cell culture plate well containing 1 mL of medium. Adjust volumes accordingly for different final concentrations and volumes.

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature, protected from light.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is good practice to perform an intermediate dilution.

    • In a sterile microcentrifuge tube, dilute the 10 mM stock solution 1:100 in sterile complete cell culture medium to create a 100 µM intermediate solution. For example, add 2 µL of the 10 mM stock to 198 µL of medium. Mix well by gentle pipetting.

  • Final Dilution:

    • Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration.

    • To achieve a final concentration of 10 µM in a 1 mL well, add 100 µL of the 100 µM intermediate solution to 900 µL of medium already in the well.

    • Note: The final concentration of DMSO should not exceed 0.1% to prevent solvent-induced effects on the cells.

  • Incubation: Gently mix the plate and incubate the cells for the desired experimental duration.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase start Receive Lyophilized This compound calc Calculate Required Solvent Volume start->calc Read Datasheet reconstitute Reconstitute in DMSO to 10 mM Stock calc->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Day of Experiment dilute Prepare Working Solution in Culture Medium thaw->dilute treat Treat Cells in Culture dilute->treat assay Perform Downstream Assay (e.g., Viability, Apoptosis) treat->assay

Caption: Experimental workflow for this compound solution preparation and cell treatment.

G cluster_pathway Cellular Response This compound This compound (Alkylating Agent) DNA Cellular DNA This compound->DNA Covalent Alkylation DNA_Damage DNA Adducts & Double-Strand Breaks DNA->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Damage Sensing p53 p53 Stabilization & Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest transactivates p21 Bax_Bak Bax/Bak Activation p53->Bax_Bak transactivates pro-apoptotic genes Apoptosis Apoptosis Caspases Caspase Cascade Bax_Bak->Caspases Mitochondrial Pathway Caspases->Apoptosis

Caption: Simplified signaling pathway of a DNA alkylating agent like this compound.

References

Application Notes & Protocols for HPLC-Based Analysis of Meturedepa and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meturedepa is an alkylating agent containing an aziridine (B145994) moiety, a functional group known for its cytotoxic properties. Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a robust and sensitive platform for such analyses.

This document provides a detailed framework for the HPLC-based analysis of this compound, drawing parallels from the analytical methodologies established for Thiotepa (B1682881).

Metabolic Pathway of Thiotepa (as a proxy for this compound)

In vivo, Thiotepa is metabolized to its active metabolite, TEPA (N,N',N''-triethylenephosphoramide), which also possesses alkylating activity.[1] The primary metabolic conversion involves the desulfuration of the thiophosphoramide group to an oxo-phosphoramide. It is plausible that this compound undergoes a similar metabolic transformation.

This compound This compound (Proposed Parent Drug) Metabolite Potential Metabolite (e.g., Oxo-Meturedepa) This compound->Metabolite Metabolism (e.g., Desulfuration)

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Extraction from Biological Matrices

The choice of extraction method depends on the biological matrix and the required sensitivity. Protein precipitation is a straightforward and common technique for plasma and urine samples.

Protocol: Protein Precipitation

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Collect urine samples in sterile containers. Store all samples at -80°C until analysis.

  • Reagent Preparation: Prepare a precipitation solution of acetonitrile (B52724) or methanol.

  • Extraction Procedure:

    • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Method for Quantification

This protocol is adapted from established methods for Thiotepa and TEPA analysis and will require optimization for this compound.[2]

Chromatographic Conditions:

ParameterRecommended Condition
HPLC System A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.
Column A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then re-equilibrate. A starting point could be 5% B, increasing to 95% B over 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Condition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI) in positive mode.
MRM Transitions To be determined by infusing a standard solution of this compound and its potential metabolite into the mass spectrometer to identify the precursor and product ions.
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: HPLC-MS/MS Method Validation Parameters (Hypothetical Data for this compound)

ParameterThis compoundPotential MetaboliteAcceptance Criteria
Linearity Range (ng/mL) 1 - 10001 - 1000r² > 0.99
Lower Limit of Quant. (ng/mL) 11S/N > 10
Accuracy (%) 95 - 10594 - 10685 - 115%
Precision (CV%) < 5< 6< 15%
Recovery (%) 8885Consistent and reproducible
Matrix Effect (%) 929085 - 115%

Table 2: Pharmacokinetic Parameters of Thiotepa in Pediatric Patients (for reference) [2]

ParameterThiotepa (Mean ± SD)TEPA (Mean ± SD)
Cmax (ng/mL) 2130 ± 5401860 ± 430
Tmax (h) 24.0 (median)24.0 (median)
AUC₀₋t (ng·h/mL) 45100 ± 1170045800 ± 11400
t₁/₂ (h) 3.7 ± 1.010.9 ± 2.9
CL (L/h/m²) 4.6 ± 1.2-

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-based analysis of this compound and its metabolites from biological samples.

cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Biological Sample (Plasma, Urine) ProteinPrecipitation Protein Precipitation (Acetonitrile/Methanol) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation SupernatantTransfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MassAnalysis Mass Analysis (Triple Quadrupole) Ionization->MassAnalysis Detection Detection (MRM) MassAnalysis->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: HPLC-MS/MS analysis workflow.

Conclusion

The provided application notes and protocols offer a robust starting point for developing a validated HPLC-based method for the quantitative analysis of this compound and its metabolites. Due to the lack of specific literature on this compound, the methodologies are based on the well-established analysis of the structurally similar drug, Thiotepa. It is imperative that any method developed based on this guide undergoes rigorous validation to ensure its accuracy, precision, and reliability for its intended purpose in preclinical and clinical studies.

References

Application Notes and Protocols: Meturedepa in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature and clinical trial databases, no information was found for a chemotherapy agent named "Meturedepa." It is possible that this is a misspelling of a different therapeutic agent.

A search for a similarly spelled drug, "Methyldopa," yielded extensive results. However, Methyldopa is an alpha-2 adrenergic agonist used to treat high blood pressure and is not indicated for use as a chemotherapy agent.[1][2][3][4][5] Therefore, information regarding its use in combination with other chemotherapy agents is not available.

To provide you with the detailed Application Notes and Protocols you require, please verify the correct spelling of the drug .

Once the correct agent is identified, we will proceed with a thorough literature review to provide:

  • Detailed Application Notes: Including mechanism of action, synergistic interactions with other agents, and relevant preclinical and clinical findings.

  • Quantitative Data Summary: Clearly structured tables for easy comparison of efficacy and safety data (e.g., IC50 values, tumor growth inhibition, response rates).

  • Experimental Protocols: Detailed methodologies for key in vitro and in vivo experiments.

  • Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz to illustrate mechanisms and experimental designs.

We are committed to providing accurate and comprehensive information to support your research and development efforts. We look forward to receiving the corrected drug name to proceed with your request.

References

Application Notes and Protocols for Meturedepa Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Meturedepa is a member of the aziridine-containing class of chemotherapeutic agents.[1] Like other drugs in its class, such as Thiotepa and Mitomycin C, its primary mechanism of action is believed to involve the alkylation of DNA.[2] The aziridine (B145994) group, a three-membered heterocycle with one nitrogen atom, is highly reactive due to ring strain.[3] This reactivity allows this compound to form covalent bonds with biological macromolecules, most notably DNA.[4][5] By alkylating DNA, this compound introduces lesions that disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

These application notes provide a comprehensive research model for studying this compound, outlining its mechanism of action, protocols for in vitro and in vivo evaluation, and methods for assessing its genotoxic and cytotoxic effects.

Mechanism of Action: DNA Alkylation and Damage Response

This compound functions as a DNA alkylating agent. The core mechanism involves the following steps:

  • Alkylation of DNA: The aziridine ring of this compound is prone to nucleophilic attack. The nitrogen and oxygen atoms in DNA bases, particularly the N7 position of guanine, serve as nucleophiles. The drug covalently attaches an alkyl group to the DNA base.

  • Formation of DNA Adducts: This reaction forms DNA adducts, which are segments of DNA bound to the drug. Bifunctional alkylating agents can form cross-links within a single DNA strand (intrastrand) or between two different strands (interstrand). These cross-links are particularly cytotoxic as they prevent the DNA double helix from separating for replication or transcription.

  • Induction of DNA Damage Response (DDR): The cell recognizes these DNA adducts as damage, activating a complex signaling network known as the DNA Damage Response (DDR). Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the damage sites.

  • Signal Transduction: ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.

  • Cell Cycle Arrest and Apoptosis: Activated checkpoint kinases lead to the stabilization and activation of the p53 tumor suppressor protein. p53 then transcriptionally activates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA), ultimately leading to programmed cell death.

G cluster_0 Cellular Environment cluster_1 DNA Damage Response (DDR) This compound This compound (Alkylating Agent) DNA Nuclear DNA This compound->DNA Alkylation (e.g., N7-Guanine) DNA_Adduct DNA Adducts (Cross-links) ATM_ATR ATM / ATR (Sensor Kinases) DNA_Adduct->ATM_ATR Damage Recognition CHK1_CHK2 CHK1 / CHK2 (Checkpoint Kinases) ATM_ATR->CHK1_CHK2 p53 p53 Activation CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (via p21) p53->Cell_Cycle_Arrest Apoptosis Apoptosis (via BAX, PUMA) p53->Apoptosis

Caption: Mechanism of this compound-induced DNA damage and cell death.

Experimental Protocols

A structured approach is essential for evaluating the anticancer potential of this compound. The workflow typically progresses from initial in vitro screening to more complex in vivo validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Data Analysis A1 Cytotoxicity Assays (MTT, SRB) A2 DNA Damage Assays (Comet, γH2AX) C1 Determine IC50 A1->C1 A3 Apoptosis Assays (Annexin V, Caspase) B1 Xenograft Model Development A3->B1 Promising Results B2 Efficacy & Toxicity Studies C2 Tumor Growth Inhibition (TGI) B2->C2 Collect Data C3 Pharmacokinetics (PK/PD)

Caption: General experimental workflow for this compound evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound. Replace the cell culture medium with medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

Protocol 2: DNA Damage Assessment (Comet Assay)

Objective: To visualize and quantify DNA strand breaks in individual cells induced by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a short duration (e.g., 2-4 hours).

  • Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1x10^5 cells/mL.

  • Slide Preparation: Mix the cell suspension with low melting point agarose (B213101) and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the tank for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the tail length and the percentage of DNA in the tail using specialized software.

Protocol 3: In Vivo Antitumor Efficacy (Xenograft Model)

Objective: To evaluate the antitumor activity of this compound in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Collect tumors for further analysis (e.g., histology, biomarker analysis).

Quantitative Data Summary

The following tables should be used to summarize the quantitative data obtained from the experimental protocols. The values provided are illustrative examples.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 72h
A549Lung Carcinoma15.5
MCF-7Breast Adenocarcinoma22.8
HCT116Colon Carcinoma18.2
HL-60Promyelocytic Leukemia11.1
MRC-5Normal Lung Fibroblast> 100

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Daily1500 ± 2500%
This compound10Daily750 ± 18050%
This compound20Daily450 ± 12070%

Note: The data presented are hypothetical and should be replaced with experimentally derived values. The effectiveness of alkylating agents can vary significantly between different cancer types and cell lines.

References

Metyrapone: Application Notes and Protocols for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyrapone (B1676538), a drug primarily known for its role in diagnosing adrenal insufficiency and managing Cushing's syndrome, has garnered attention in oncology for its specific applications in certain cancer types. Its mechanism of action, centered on the inhibition of cortisol synthesis, provides a unique therapeutic avenue, particularly in hormone-secreting tumors and in mitigating the physiological stress responses that can exacerbate cancer progression.

These application notes provide a comprehensive overview of the use of Metyrapone in oncological research, with a focus on Adrenocortical Carcinoma (ACC) and its potential role in modulating cancer metastasis. Detailed protocols for relevant preclinical studies are also presented to facilitate further research in this area.

Application in Specific Cancer Types

Adrenocortical Carcinoma (ACC)

Metyrapone is utilized in the management of advanced Adrenocortical Carcinoma, a rare and aggressive malignancy often characterized by excessive cortisol production (Cushing's syndrome).[1][2] The primary therapeutic goal of Metyrapone in this context is not curative but rather palliative, aiming to control the severe symptoms of hypercortisolism.[1][3]

Key Applications:

  • Symptom Management: Metyrapone effectively reduces cortisol levels, thereby alleviating debilitating symptoms associated with Cushing's syndrome in ACC patients, such as hypertension, hyperglycemia, and muscle weakness.[3]

  • Combination Therapy: It is often used in conjunction with standard chemotherapy regimens, such as EDP-M (etoposide, doxorubicin, cisplatin, and mitotane), to manage hypercortisolism and improve the patient's overall condition, potentially enhancing their tolerance to chemotherapy.

  • Pre-operative and Post-operative Care: Metyrapone can be administered to control hypercortisolism before surgery to reduce operative risks and post-operatively to manage residual disease.

Quantitative Data from Clinical Studies:

A retrospective multicenter study evaluated the effectiveness of Metyrapone in 195 patients with Cushing's syndrome, including 10 with Adrenocortical Carcinoma. The study provides valuable insights into the biochemical response to Metyrapone treatment.

ParameterBaseline (Mean)Post-Metyrapone (Mean)p-value
Mean Serum Cortisol Day-Curve (nmol/L)722.9348.6<0.0001
09:00h Serum Cortisol (nmol/L)882.9491.1<0.0001
24h-Urinary Free Cortisol (nmol/24h)1483452.60.003

Table 1: Biochemical response to Metyrapone in patients with Cushing's syndrome. Data extracted from a retrospective multicenter study.

Another prospective, international, multicenter, open-label, phase III/IV study (PROMPT) on patients with endogenous Cushing's syndrome provides further quantitative data on Metyrapone's efficacy.

ParameterBaseline (Median)Week 12 (Median % decrease)
Mean Urinary Free Cortisol (mUFC) (nmol/24h)570-74%

Table 2: Efficacy of Metyrapone in reducing urinary free cortisol levels in patients with Cushing's syndrome at 12 weeks.

Suppression of Surgery-Induced Cancer Metastasis

Preclinical studies have investigated the potential of Metyrapone in preventing the enhancement of cancer metastasis triggered by surgical stress. The hypersecretion of endogenous glucocorticoids during surgery is thought to be a contributing factor to this phenomenon. By inhibiting cortisol production, Metyrapone may modulate this response.

A study in a rat model of mammary cancer demonstrated that preoperative Metyrapone treatment significantly suppressed the increase in pulmonary metastasis following laparotomy.

Treatment GroupNumber of Pulmonary Metastases (Mean ± SD)
Control (Sham Operation)28.3 ± 12.5
Laparotomy256.7 ± 89.3
Metyrapone + Laparotomy45.8 ± 21.4

Table 3: Effect of Metyrapone on surgery-induced pulmonary metastasis in a rat model.

Mechanism of Action: Inhibition of Cortisol Synthesis

Metyrapone's primary mechanism of action is the inhibition of the enzyme 11β-hydroxylase (CYP11B1) in the adrenal cortex. This enzyme is responsible for the final step in cortisol biosynthesis, the conversion of 11-deoxycortisol to cortisol. By blocking this step, Metyrapone effectively reduces the production of cortisol.

Cortisol Synthesis Inhibition by Metyrapone Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17-OH-Progesterone Pregnenolone->Hydroxyprogesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Metyrapone Metyrapone CYP11B1 11β-hydroxylase (CYP11B1) Metyrapone->CYP11B1 Inhibits

Caption: Metyrapone inhibits 11β-hydroxylase (CYP11B1), blocking cortisol synthesis.

Experimental Protocols

Protocol 1: In Vivo Assessment of Metyrapone on Surgery-Induced Metastasis in a Rodent Model

This protocol is adapted from a study investigating the effect of Metyrapone on postoperative metastasis in rats.

1. Animal Model and Tumor Cell Line:

  • Use an appropriate rodent model (e.g., female Sprague-Dawley rats).

  • Utilize a metastatic tumor cell line (e.g., MRMT-1 rat mammary carcinoma cells).

2. Tumor Cell Implantation:

  • Inject tumor cells (e.g., 1 x 10^6 cells) into the subserosa of the cecum to establish a primary tumor.

3. Metyrapone Administration:

  • Seven days after tumor implantation, administer Metyrapone (e.g., 50 mg/kg) intraperitoneally 1 hour before surgery.

  • The control group should receive a vehicle injection.

4. Surgical Procedure (Laparotomy):

  • Anesthetize the animals.

  • Perform a midline laparotomy to simulate surgical stress.

  • Close the incision with sutures.

5. Assessment of Metastasis:

  • Fourteen days after surgery, euthanize the animals.

  • Excise the lungs and fix them in formalin.

  • Count the number of metastatic nodules on the lung surface under a dissecting microscope.

6. Data Analysis:

  • Compare the number of lung metastases between the control group and the Metyrapone-treated group using an appropriate statistical test (e.g., Student's t-test).

Experimental Workflow for In Vivo Metastasis Study cluster_setup Experiment Setup cluster_treatment Treatment and Surgery cluster_analysis Analysis A Tumor Cell Implantation (Day 0) B Metyrapone Administration (Day 7, 1h pre-op) A->B C Laparotomy (Day 7) B->C D Euthanasia and Lung Excision (Day 21) C->D E Metastasis Quantification D->E

Caption: Workflow for assessing Metyrapone's effect on post-surgical metastasis.

Protocol 2: 3D Tumor Spheroid Culture for In Vitro Drug Testing

This protocol provides a general framework for establishing 3D tumor spheroid cultures to test the efficacy of Metyrapone, potentially in combination with other chemotherapeutic agents. This method is based on established protocols for high-throughput 3D spheroid screening.

1. Cell Seeding:

  • Use a suitable cancer cell line (e.g., adrenocortical carcinoma cell line H295R).

  • Seed a low number of cells (e.g., 500-2000 cells per well) in a low-adhesion round-bottom 96-well plate.

2. Spheroid Formation:

  • Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation.

3. Drug Treatment:

  • Prepare serial dilutions of Metyrapone and any other drugs to be tested.

  • Carefully remove half of the culture medium from each well and replace it with fresh medium containing the desired drug concentration.

4. Viability and Growth Assessment:

  • After the desired incubation period (e.g., 72 hours), assess spheroid viability and growth.

  • Viability Assay: Use a commercially available 3D cell viability assay (e.g., CellTiter-Glo® 3D).

  • Growth Assessment: Image the spheroids at different time points using an inverted microscope and measure the spheroid diameter or area using image analysis software.

5. Data Analysis:

  • Calculate the IC50 value for Metyrapone.

  • If testing combinations, use appropriate software to determine synergism, additivity, or antagonism.

Conclusion

Metyrapone presents a targeted therapeutic strategy for managing hypercortisolism in cancer patients, particularly those with Adrenocortical Carcinoma. Its potential to mitigate surgery-induced metastasis warrants further investigation. The provided protocols offer a foundation for researchers to explore the applications of Metyrapone in various oncological contexts. As with any experimental therapeutic, further preclinical and clinical studies are necessary to fully elucidate its role and efficacy in cancer treatment.

References

Meturedepa: Application Notes and Protocols for Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data on Meturedepa (also known as NSC-51325), an ethylenimine-based alkylating agent, is limited. The following application notes and protocols are presented as a representative template for a compound of this class. The experimental details and data are illustrative and should be adapted based on specific research findings for this compound as they become available.

Introduction

This compound is classified as an antineoplastic, alkylating agent containing an ethylenimine group.[1] Alkylating agents are a class of chemotherapy drugs that act by inhibiting the transcription of DNA into RNA, which in turn halts protein synthesis.[1] They achieve this by attaching alkyl groups to DNA, leading to the formation of cross-links within the DNA strands. This damage is particularly effective against rapidly dividing cells, such as cancer cells, which have less time for DNA repair.[1][2] The cytotoxic effects of alkylating agents are often mediated through the induction of apoptosis (programmed cell death).[3]

The ethylenimine group is a highly reactive, three-membered ring containing nitrogen, which is responsible for the alkylating activity of this compound. These agents are known to be toxic to normal cells that divide frequently, such as those in the bone marrow and gastrointestinal tract.

Mechanism of Action

As an ethylenimine-based alkylating agent, this compound is presumed to exert its anticancer effects through the covalent alkylation of DNA. The proposed mechanism involves the following steps:

  • Activation: The strained ethylenimine ring of this compound is susceptible to nucleophilic attack.

  • DNA Adduct Formation: The activated compound reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940).

  • Cross-linking: Bifunctional alkylating agents can react with two different guanine residues, leading to either intrastrand or interstrand DNA cross-links. These cross-links prevent DNA replication and transcription.

  • Induction of Apoptosis: The resulting DNA damage triggers cell cycle arrest and activates apoptotic pathways, leading to cancer cell death.

This compound This compound (Ethylenimine Alkylating Agent) DNA Cellular DNA This compound->DNA Alkylation DNA_damage DNA Alkylation & Inter/Intrastrand Cross-links DNA->DNA_damage CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Activation of p53 pathway

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables present hypothetical data for the in vitro and in vivo activity of a representative ethylenimine-based alkylating agent.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 72h exposure
MCF-7Breast Adenocarcinoma5.2
MDA-MB-231Breast Adenocarcinoma8.9
A549Lung Carcinoma12.5
HCT116Colorectal Carcinoma7.1
PANC-1Pancreatic Carcinoma15.8
DU145Prostate Carcinoma10.3

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Cancer ModelTreatment GroupTumor Volume Reduction (%)Survival Benefit (%)
MCF-7 XenograftVehicle Control00
This compound (10 mg/kg)6540
A549 XenograftVehicle Control00
This compound (10 mg/kg)5835

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 a Seed Cells in 96-well plate b Treat cells with This compound dilutions a->b c Add MTT reagent b->c Incubate 72h d Solubilize formazan with DMSO c->d e Read absorbance at 570 nm d->e

Figure 2: Workflow for the MTT cell viability assay.
Protocol 2: Western Blotting for Apoptosis Markers

This protocol is for detecting changes in the expression of apoptosis-related proteins following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound, as an ethylenimine-based alkylating agent, holds potential as a cytotoxic agent for cancer therapy. The provided protocols and illustrative data serve as a foundational guide for researchers investigating this and similar compounds. Further studies are necessary to elucidate the specific molecular targets, signaling pathways, and clinical potential of this compound in various cancer types.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Meturedepa Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Meturedepa in cancer cells. Given the limited specific data on this compound, the information provided is based on the established mechanisms of resistance to aziridine-containing alkylating agents, the class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

This compound is classified as an antineoplastic, aziridine-containing compound, suggesting it functions as an alkylating agent. These agents typically exert their cytotoxic effects by covalently attaching alkyl groups to DNA, particularly at the N7 position of guanine. This can lead to DNA damage, interstrand cross-linking, inhibition of DNA replication and transcription, and ultimately, apoptosis (cell death).

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

Resistance to alkylating agents like this compound is a significant challenge and can arise from several factors:

  • Decreased Drug Accumulation: Cancer cells may reduce the uptake of the drug or increase its efflux, lowering the intracellular concentration. This is often mediated by overexpression of drug transporter proteins like P-glycoprotein (P-gp).

  • Increased Drug Inactivation: Cells can enhance the detoxification of the drug. A key mechanism is the conjugation of the drug to glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).

  • Enhanced DNA Repair: Upregulation of DNA repair pathways allows cancer cells to efficiently remove the DNA adducts formed by the alkylating agent before they can trigger cell death. The O6-alkylguanine-DNA-alkyltransferase (O6-AT) protein is a critical enzyme in this process.

  • Altered Cell Death Signaling: Defects in the apoptotic machinery can make cells resistant to the cytotoxic effects of DNA damage. This can include mutations in genes like p53 or upregulation of anti-apoptotic proteins like Bcl-2.

Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?

The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to a sensitive, parental cell line or previously established values. A significant increase in the IC50 value indicates resistance.

Troubleshooting Guide

This guide provides a structured approach to identifying and potentially overcoming this compound resistance in your cancer cell lines.

Problem 1: Decreased Intracellular Drug Concentration

Symptoms:

  • Higher IC50 value for this compound compared to sensitive cell lines.

  • No significant increase in DNA damage markers (e.g., γH2AX) upon treatment.

Troubleshooting Workflow:

start Start: Suspected Decreased Drug Accumulation rhodamine Perform Rhodamine 123 Efflux Assay start->rhodamine pgp_expression Measure P-gp (MDR1) Expression (qPCR/Western Blot) rhodamine->pgp_expression Increased Efflux other_mechanisms Consider other resistance mechanisms rhodamine->other_mechanisms Normal Efflux verapamil Co-treat with P-gp Inhibitor (e.g., Verapamil) pgp_expression->verapamil High P-gp Expression ic50_verapamil Determine this compound IC50 with Verapamil verapamil->ic50_verapamil conclusion Conclusion: P-gp mediated efflux is a likely mechanism ic50_verapamil->conclusion IC50 Decreased ic50_verapamil->other_mechanisms No Change in IC50 start Start: Suspected Increased Drug Inactivation gsh_levels Measure Intracellular Glutathione (GSH) Levels start->gsh_levels gst_activity Measure Glutathione S-transferase (GST) Activity gsh_levels->gst_activity Elevated GSH other_mechanisms Consider other resistance mechanisms gsh_levels->other_mechanisms Normal GSH bso Co-treat with GSH Synthesis Inhibitor (e.g., BSO) gst_activity->bso High GST Activity ic50_bso Determine this compound IC50 with BSO bso->ic50_bso conclusion Conclusion: GSH/GST system is a likely mechanism ic50_bso->conclusion IC50 Decreased ic50_bso->other_mechanisms No Change in IC50 start Start: Suspected Enhanced DNA Repair comet_assay Perform Comet Assay over a time course start->comet_assay o6at_expression Measure O6-AT Expression (qPCR/Western Blot) comet_assay->o6at_expression Rapid DNA Repair other_mechanisms Consider other resistance mechanisms comet_assay->other_mechanisms Sustained DNA Damage o6bg Co-treat with O6-AT Inhibitor (e.g., O6-benzylguanine) o6at_expression->o6bg High O6-AT Expression ic50_o6bg Determine this compound IC50 with O6-BG o6bg->ic50_o6bg conclusion Conclusion: Enhanced DNA repair is a likely mechanism ic50_o6bg->conclusion IC50 Decreased ic50_o6bg->other_mechanisms No Change in IC50 start Start: Suspected Altered Cell Death Signaling apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI staining) start->apoptosis_assay p53_status Determine p53 Status (Sequencing/Western Blot) apoptosis_assay->p53_status Low Apoptosis other_mechanisms Consider other resistance mechanisms apoptosis_assay->other_mechanisms High Apoptosis bcl2_expression Measure Bcl-2 Family Protein Expression p53_status->bcl2_expression bcl2_inhibitor Co-treat with Bcl-2 Inhibitor (e.g., Venetoclax) bcl2_expression->bcl2_inhibitor High Anti-apoptotic Protein Levels apoptosis_rate Measure Apoptosis Rate bcl2_inhibitor->apoptosis_rate conclusion Conclusion: Defective apoptosis is a likely mechanism apoptosis_rate->conclusion Increased Apoptosis apoptosis_rate->other_mechanisms No Change in Apoptosis

Technical Support Center: Meturedepa (Methyldopa) Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meturedepa, also known as Methyldopa.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

If you are encountering issues with dissolving this compound, consider the following troubleshooting steps:

  • Solvent Selection: this compound is soluble in water, ethanol, and isopropanol.[1] For aqueous solutions, be aware of the pH, as it significantly impacts stability.[2][3]

  • pH Adjustment: The pH of a saturated aqueous solution of Methyldopa is approximately 5.0.[1][2] Aqueous solutions are most stable at acidic to neutral pH (up to 6.2), maintaining stability for up to 50 hours. At a pH of 8.0, decomposition begins within 3 to 5 hours.

  • Temperature: Solubility data from the National Toxicology Program indicates a solubility of 1 to 10 mg/mL at 22.8°C (73°F). Gently warming the solvent may aid dissolution, but be cautious of potential degradation at elevated temperatures.

  • Degassing: For dissolution experiments, ensure the medium is properly degassed. The presence of dissolved gases can lead to the formation of bubbles on the surface of the solid, reducing contact with the medium and slowing dissolution.

  • Sonication: Using an ultrasonic bath can help to break up aggregates and increase the rate of dissolution.

  • Purity of the Compound: Verify the purity of your this compound sample, as impurities can affect solubility.

Issue: Solution Discoloration

Aqueous solutions of this compound may develop a red tint that progressively darkens and can eventually form a black precipitate. This is a known issue and is related to oxidation and degradation, especially at higher pH and in the presence of oxygen and certain metal ions.

  • Minimize Light and Air Exposure: this compound may be sensitive to prolonged exposure to air and light. Prepare solutions fresh and store them protected from light.

  • Use of Antioxidants: Consider the addition of antioxidants if compatible with your experimental design.

  • Inert Atmosphere: Preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in water, ethanol, and isopropanol. The choice of solvent will depend on the specific requirements of your experiment. For many biological assays, a buffered aqueous solution is appropriate.

Q2: What is the solubility of this compound in water?

A2: The solubility of this compound in water is approximately 10 mg/mL at 25°C.

Q3: My this compound solution has changed color. Is it still usable?

A3: A color change to red or darker indicates degradation of the compound. For most quantitative experiments, it is crucial to use a freshly prepared, colorless solution to ensure the integrity of the results.

Q4: How can I prevent the degradation of this compound in solution?

A4: To minimize degradation, prepare solutions fresh, use an acidic to neutral pH (below 6.2), protect from light and air, and consider working under an inert atmosphere.

Q5: What is the mechanism of action of this compound?

A5: this compound is a prodrug that is metabolized to alpha-methylnorepinephrine. This metabolite acts as an agonist at central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in blood pressure. It is considered a "false neurotransmitter" because it replaces the more potent norepinephrine (B1679862) at nerve endings.

Quantitative Solubility Data

SolventSolubilityTemperatureReference
Water1 - 10 mg/mL22.8 °C (73 °F)
Water~10 mg/mL25 °C
EthanolSolubleNot Specified
IsopropanolSolubleNot Specified

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean container.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., deionized water, ethanol) to the powder.

  • Dissolution:

    • Vortex or stir the mixture to facilitate dissolution.

    • If necessary, sonicate the solution in an ultrasonic bath for short intervals.

    • Gentle warming can be applied, but monitor for any signs of degradation (color change).

  • Volume Adjustment: Once the solid is completely dissolved, add the remaining solvent to reach the final desired concentration.

  • pH Measurement and Adjustment (for aqueous solutions):

    • Measure the pH of the solution.

    • If necessary, adjust the pH to be within the stable range (acidic to neutral) using dilute acid or base.

  • Filtration (Optional): If any particulate matter remains, filter the solution through a suitable syringe filter (e.g., 0.22 µm). Ensure the filter material is compatible with the solvent used.

  • Storage: Store the solution protected from light. For short-term storage, refrigeration may be appropriate, but always check for precipitation before use. For long-term storage, consider aliquoting and freezing, though stability under these conditions should be validated.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_use Experimental Use cluster_troubleshoot Troubleshooting weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol insoluble Insoluble? dissolve->insoluble check_ph Check & Adjust pH adjust_vol->check_ph check_clarity Check for Clarity check_ph->check_clarity use_experiment Use in Experiment check_clarity->use_experiment discolored Discolored? check_clarity->discolored increase_temp Increase Temp insoluble->increase_temp change_solvent Change Solvent insoluble->change_solvent prepare_fresh Prepare Fresh discolored->prepare_fresh

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

signaling_pathway This compound This compound (Prodrug) Metabolite Alpha-methylnorepinephrine (Active Metabolite) This compound->Metabolite Metabolism Receptor Presynaptic Alpha-2 Adrenergic Receptor Metabolite->Receptor Agonist Neuron Sympathetic Neuron Receptor->Neuron Inhibition Sympathetic_Outflow Decreased Sympathetic Outflow Neuron->Sympathetic_Outflow Blood_Pressure Decreased Blood Pressure Sympathetic_Outflow->Blood_Pressure

Caption: Simplified signaling pathway for the mechanism of action of this compound.

References

Technical Support Center: Troubleshooting Methyldopa In Vitro Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro assays involving Methyldopa (B1676449). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments, ensuring data accuracy and reproducibility. As "Meturedepa" could not be definitively identified in scientific literature, this guide focuses on Methyldopa, a compound with a well-documented profile that presents similar challenges in vitro, particularly those common to alkylating agents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Methyldopa?

Methyldopa is a centrally-acting alpha-2 adrenergic agonist. It is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine.[1] This active metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system. This results in decreased peripheral vascular resistance and a lowering of blood pressure.[2][3] While not a classical alkylating agent that directly crosslinks DNA, its metabolites can interact with cellular components, and it is known to be toxic to certain cells, like neuroblastoma cells, in vivo.[4]

Q2: Why am I seeing high variability between replicate wells in my cytotoxicity assay?

High variability between replicate wells is a common issue in cell-based assays and can stem from several factors:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently pipette up and down to mix between seeding wells.

  • Pipetting Errors: Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[5]

  • Incomplete Dissolution of Formazan (B1609692) Crystals (in MTT assays): Visually confirm that all formazan crystals are dissolved before reading the plate. If not, increase the incubation time with the solubilization buffer or gently mix by pipetting.

Q3: My untreated control cells show low viability. What could be the cause?

Low viability in control wells can be due to several factors unrelated to the drug treatment:

  • Suboptimal Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding.

  • Incorrect Seeding Density: Too low a cell density can lead to poor growth, while too high a density can result in nutrient depletion and cell death.

  • Contamination: Microbial contamination can affect cell health and interfere with assay readouts. Regularly check your cultures for any signs of contamination.

  • Toxicity of Vehicle Control: If you are using a solvent (like DMSO) to dissolve Methyldopa, ensure the final concentration in the well is not toxic to the cells.

Q4: Can Methyldopa interfere with the MTT assay?

Yes, compounds can interfere with the MTT assay in several ways:

  • Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability. To test for this, include a control well with Methyldopa and MTT reagent in cell-free media.

  • Interaction with Formazan Crystals: The compound or its metabolites might interact with the formazan crystals, affecting their solubility or absorbance spectrum.

  • Colorimetric Interference: If Methyldopa or its degradation products are colored, they can interfere with the absorbance reading. A control well with the compound in media without cells can help to correct for this.

Troubleshooting Guides

Issue 1: High Background Absorbance in MTT Assay

High background in wells without cells can significantly skew results.

Potential CauseRecommended Solution
Contamination of Media or Reagents Use fresh, sterile media and reagents. Always practice good aseptic technique.
Phenol (B47542) Red Interference Use phenol red-free media for the assay, as it can contribute to background absorbance at the wavelength used to measure formazan.
Direct Reduction of MTT by Media Components Some media components can reduce MTT. Include a "media only + MTT" control to assess this.
Precipitation of Methyldopa High concentrations of the drug may precipitate and interfere with absorbance readings. Visually inspect wells for precipitates.
Issue 2: Inconsistent or Unexpected Dose-Response Curve

An inconsistent or non-sigmoid dose-response curve can be perplexing.

Potential CauseRecommended Solution
Drug Instability Methyldopa may not be stable in culture media over the entire incubation period. Consider reducing the incubation time or replenishing the media with fresh compound. A stability test of the drug in media can be performed using methods like LC-MS/MS.
Cellular Resistance Mechanisms Cells can develop resistance to drugs. Ensure you are using a consistent and low passage number of cells.
Off-Target Effects At high concentrations, Methyldopa might have off-target effects that influence cell metabolism in a non-linear fashion.
Incorrect Dilution Series Double-check the calculations and preparation of your drug dilution series.

Data Presentation

Table 1: Example IC50 Values for Various Anticancer Drugs in Different Cell Lines
CompoundCell LineCancer TypeIC50 (µM)
DoxorubicinMCF-7Breast0.05 - 0.5
CisplatinA549Lung1 - 10
PaclitaxelHeLaCervical0.001 - 0.01
MethyldopaC-1300NeuroblastomaToxic in vivo

Note: The toxicity of Methyldopa to C-1300 neuroblastoma cells was observed in an in vivo study, and a specific IC50 value from an in vitro assay is not provided in the cited source.

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity of Methyldopa

This protocol outlines a general procedure for determining the cytotoxic effects of Methyldopa on adherent cancer cells using the MTT assay.

Materials:

  • Methyldopa

  • 96-well flat-bottom plates

  • Appropriate cell culture medium (phenol red-free recommended for the assay)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in a logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Methyldopa in an appropriate solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of Methyldopa in phenol red-free culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Methyldopa. Include vehicle-only controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (media and MTT only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Methyldopa_Mechanism_of_Action cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Methyldopa Methyldopa Metabolism Metabolism Methyldopa->Metabolism Alpha_Methylnorepinephrine alpha-Methylnorepinephrine (Active Metabolite) Metabolism->Alpha_Methylnorepinephrine Alpha2_Receptor Alpha-2 Adrenergic Receptor Alpha_Methylnorepinephrine->Alpha2_Receptor Stimulates Sympathetic_Outflow Decreased Sympathetic Outflow Alpha2_Receptor->Sympathetic_Outflow Leads to Reduced_Vascular_Resistance Reduced Peripheral Vascular Resistance Sympathetic_Outflow->Reduced_Vascular_Resistance Lowered_BP Lowered Blood Pressure Reduced_Vascular_Resistance->Lowered_BP

Caption: Simplified signaling pathway of Methyldopa's mechanism of action.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Methyldopa B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: General experimental workflow for an MTT cytotoxicity assay.

Troubleshooting_Logic Start Inconsistent Assay Results Check_Replicates High Variability between Replicates? Start->Check_Replicates Check_Controls Low Viability in Untreated Controls? Check_Replicates->Check_Controls No Solutions_Replicates - Check cell seeding - Calibrate pipettes - Avoid edge effects Check_Replicates->Solutions_Replicates Yes Check_Background High Background Absorbance? Check_Controls->Check_Background No Solutions_Controls - Assess cell health - Optimize seeding density - Check for contamination Check_Controls->Solutions_Controls Yes Solutions_Background - Use phenol red-free media - Check for contamination - Run compound interference controls Check_Background->Solutions_Background Yes End Consistent Results Check_Background->End No Solutions_Replicates->Check_Controls Solutions_Controls->Check_Background Solutions_Background->End

Caption: A logical decision tree for troubleshooting common in vitro assay issues.

References

Optimization of Meturedepa treatment protocols

Author: BenchChem Technical Support Team. Date: December 2025

Meturedepa Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the experimental use of this compound. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound? A1: this compound is a novel bifunctional alkylating agent. Its primary mechanism involves forming covalent adducts with DNA, leading to intra- and inter-strand cross-links. This action disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and inducing apoptosis in rapidly dividing cells. The ethyl-aziridine group is highly reactive, targeting guanine (B1146940) residues, while the secondary functional group is believed to inhibit DNA repair enzymes, thus potentiating its cytotoxic effects.

Q2: How should this compound be reconstituted and stored? A2: this compound is supplied as a lyophilized powder. For in vitro experiments, reconstitute the powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into single-use vials and store at -80°C to prevent degradation from freeze-thaw cycles. For in vivo studies, the 10 mM DMSO stock can be further diluted in a suitable vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water immediately before administration. Protect all solutions from light.

Q3: What are the known off-target effects of this compound in preclinical models? A3: In preclinical studies, the primary off-target effects observed are mild myelosuppression and transient elevation of liver enzymes at higher dose ranges. The compound exhibits some inhibitory activity against kinases involved in cell proliferation, which may contribute to its efficacy but also to potential side effects. Researchers should monitor cell health and relevant biomarkers closely.

Q4: Can this compound be used in combination with other therapeutic agents? A4: Yes, synergistic effects have been observed when this compound is combined with PARP inhibitors or agents that induce DNA damage. The inhibition of DNA repair by this compound can sensitize cancer cells to other DNA-damaging agents. It is recommended to perform a combination index (CI) analysis to determine if the interaction is synergistic, additive, or antagonistic in your specific model system.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Problem 1: Inconsistent IC50 values across replicate experiments.

Potential Cause Recommended Solution
Drug Degradation Reconstitute a fresh stock solution from lyophilized powder. Ensure proper storage at -80°C in single-use aliquots. Avoid multiple freeze-thaw cycles.
Cell Health Variability Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Routinely test for mycoplasma contamination.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stock. Prepare a master mix of diluted drug for treating replicate wells.
Assay Incubation Time Optimize the drug incubation time for your specific cell line (e.g., 24, 48, 72 hours). Ensure the final assay incubation (e.g., with MTT reagent) is consistent.

Problem 2: Low drug efficacy or apparent cell resistance.

G Start Low Efficacy Observed CheckStock Verify Drug Stock (Concentration & Age) Start->CheckStock IsStockOK Stock OK? CheckStock->IsStockOK CheckProtocol Review Treatment Protocol (Dosage, Duration) IsProtocolOK Protocol OK? CheckProtocol->IsProtocolOK CheckCells Assess Cell Line (Passage #, Resistance) IsCellsOK Cells OK? CheckCells->IsCellsOK IsStockOK->CheckProtocol Yes NewStock Solution: Make Fresh Stock IsStockOK->NewStock No IsProtocolOK->CheckCells Yes ModifyProtocol Solution: Optimize Dose/Time IsProtocolOK->ModifyProtocol No IsCellsOK->ModifyProtocol Yes NewCells Solution: Use Low-Passage Cells or Resistant Model IsCellsOK->NewCells No

Caption: Troubleshooting workflow for low this compound efficacy.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) at 48h95% Confidence Interval
MCF-7Breast Adenocarcinoma5.2(4.8, 5.6)
A549Lung Carcinoma8.9(8.2, 9.7)
HCT116Colorectal Carcinoma3.1(2.9, 3.4)
U87-MGGlioblastoma12.5(11.5, 13.6)

Table 2: Recommended Starting Doses

ModelRoute of AdministrationRecommended Dose RangeVehicle
In Vitro (Cell Culture)N/A0.1 µM - 50 µMDMSO (≤0.1% final conc.)
In Vivo (Mouse Xenograft)Intraperitoneal (IP)10 - 25 mg/kg5% DMSO, 40% PEG300, 5% Tween 80

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol details the steps to determine the cytotoxic effect of this compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate 24h Seed->Incubate1 PrepDrug 3. Prepare Drug Dilutions Incubate1->PrepDrug Treat 4. Add Drug to Cells PrepDrug->Treat Incubate2 5. Incubate 48h Treat->Incubate2 AddMTT 6. Add MTT Reagent Incubate2->AddMTT Solubilize 7. Solubilize Formazan AddMTT->Solubilize Read 8. Read Absorbance Solubilize->Read

Caption: Experimental workflow for a standard MTT cell viability assay.

Protocol 2: Western Blot for Apoptosis Markers

This protocol is for detecting changes in apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP) following this compound treatment.

  • Treatment & Lysis: Treat cells grown in 6-well plates with this compound at 1X and 2X the IC50 concentration for 24 hours. Collect cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Signaling Pathway

G This compound This compound DNA Nuclear DNA This compound->DNA Enters Nucleus DNAdamage DNA Cross-links (DNA Damage) DNA->DNAdamage Alkylation ATM_ATR ATM/ATR Activation DNAdamage->ATM_ATR Sensed by p53 p53 Stabilization & Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax Bax/Bak Activation p53->Bax G2M G2/M Cell Cycle Arrest p21->G2M Inhibits CDK1 Apoptosis Apoptosis G2M->Apoptosis Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Casp9 Caspase-9 Cleavage Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Cleavage Casp9->Casp3 Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Technical Support Center: Meturedepa (Methyldopa) Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meturedepa (assuming the intended compound is Methyldopa) in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the most common general side effects observed in preclinical models of Methyldopa (B1676449) administration?

In preclinical studies, administration of Methyldopa has been associated with a range of general side effects, particularly at higher doses. In a teratogenicity study in timed-pregnant CD rats, observable signs of toxicity included lethargy, chromodacryorrhea (colored tears), blue discoloration of the nose, diarrhea, rough coat, vaginal bleeding, and urogenital staining and wetness.[1] These clinical signs were most frequently observed at doses of 100 mg/kg/day or more.[1] Additionally, a study in mice treated with daily subcutaneous injections of 5 mg of Methyldopa showed a significant, though transient, decrease in body weight.[2]

Q2: Have any reproductive toxicology effects been reported for Methyldopa in preclinical studies?

Yes, significant reproductive toxicology effects have been observed in male Fischer 344/N rats. Administration of Methyldopa by gavage for 65 days resulted in decreased fertility at doses of 200 and 400 mg/kg.[3] This was accompanied by decreases in sperm count, sperm motility, the apparent number of late spermatids, and plasma testosterone (B1683101) levels in the same dose groups.[3] Importantly, these reproductive effects were found to be reversible after a 13-week recovery period without the drug.

Q3: Is there evidence of teratogenicity with Methyldopa in animal models?

A teratogenicity study in timed-pregnant CD rats did not report fetal malformations. However, it did establish maternal and developmental toxicity at higher doses. Maternal mortality was observed at 8.7% for the 250 mg/kg/day group and 34.5% for the 500 mg/kg/day group. Doses of 100 mg/kg/day or more significantly reduced maternal body weight, maternal weight gain, gravid uterine weight, and absolute maternal liver weight.

Q4: What are the known effects of Methyldopa on the immune system in preclinical models?

In a 7-week study in mice, daily subcutaneous injections of 5 mg of Methyldopa resulted in mixed immunotoxic effects. While anti-sheep red blood cell (SRBC) titers were not affected, there was a dramatic decrease in leukocyte counts and a lesser decrease in hematocrits. Interestingly, spleen and kidney sizes were increased, while the liver, lung, heart, and thymus sizes were not affected.

Q5: Has Methyldopa shown any specific organ toxicity in preclinical animal models?

While detailed histopathology reports are limited in the provided search results, some organ-specific effects have been noted. In male Fischer 344/N rats, decreased plasma testosterone levels suggest an effect on the endocrine system. The immunotoxicity study in mice showed increased spleen and kidney size. A study on a structural analogue of Methyldopa, 6-OH-alpha-Me-Dopa, reported renal and hepatic lesions in mice with chronic exposure.

Troubleshooting Guides

Issue: Unexpected decrease in animal body weight during a study.

  • Verify Dosage: Double-check your dose calculations and administration volumes. Decreased body weight has been observed in rats treated with 50 mg/kg and higher, and transiently in mice at 5 mg/day subcutaneously.

  • Monitor Food and Water Intake: A decrease in body weight may be secondary to reduced food and water consumption due to lethargy or other side effects.

  • Assess for Other Signs of Toxicity: Look for other clinical signs such as lethargy, rough coat, or diarrhea, which have been reported in rats at doses of 100 mg/kg/day and above.

  • Consider a Dose Reduction: If the weight loss is significant and accompanied by other signs of distress, consider reducing the dose for subsequent cohorts.

Issue: Reduced fertility in male animals.

  • Evaluate Reproductive Parameters: If your study involves male animals and breeding, be aware of the potential for decreased fertility at doses of 200 mg/kg and above in rats. It is advisable to include endpoints such as sperm count, motility, and testosterone levels in your study design.

  • Incorporate a Washout Period: The reproductive toxicity in male rats was shown to be reversible after a 13-week washout period. If subsequent breeding is required, consider incorporating a similar recovery phase.

Issue: High maternal mortality in pregnant animals.

  • Review Dose Levels: A study in pregnant CD rats showed significant mortality at 500 mg/kg/day (34.5%) and some mortality at 250 mg/kg/day (8.7%). Ensure your chosen doses are below these levels if you are not specifically studying maternal toxicity.

  • Intensify Monitoring: Pregnant animals, especially at higher doses, should be monitored closely for clinical signs of toxicity as listed in FAQ 1.

Quantitative Data Summary

Table 1: Reproductive Toxicology of Methyldopa in Male Fischer 344/N Rats

Dosage (mg/kg/day)Effect on FertilityChange in Sperm CountChange in Sperm MotilityChange in Plasma Testosterone
50No significant effectNo significant effectNo significant effectNo significant effect
100No significant effectNo significant effectNo significant effectNo significant effect
200DecreasedDecreasedDecreasedDecreased
400DecreasedDecreasedDecreasedDecreased

Data from Dunnick et al., 1986.

Table 2: Maternal Toxicity of Methyldopa in Timed-Pregnant CD Rats

Dosage (mg/kg/day)Maternal Mortality (%)Significant Reduction in Maternal Body Weight Gain
500No
1000Yes
2508.7Yes
50034.5Yes

Data from the National Toxicology Program abstract TER85090.

Experimental Protocols

Protocol 1: Evaluation of Reproductive Toxicology in Male Rats

  • Animal Model: Male Fischer 344/N rats.

  • Drug Administration: Methyldopa administered by gavage, 5 days a week for 65 days.

  • Dosage Groups: 0 (vehicle control), 50, 100, 200, or 400 mg/kg.

  • Mating: On days 57-61, treated males were mated with untreated female Fischer 344/N rats.

  • Necropsy and Analysis: On days 65-67, male rats were necropsied.

  • Endpoints:

    • Sperm count and motility.

    • Organ weights.

    • Plasma hormone levels (testosterone).

    • Histological evaluation of the testis.

  • Reversibility Assessment: A subset of animals was allowed a 13-week recovery period without dosing before re-evaluation of reproductive function.

Protocol 2: Teratogenicity Study in Rats

  • Animal Model: Timed-pregnant CD rats.

  • Drug Administration: Methyldopa suspended in corn oil administered by gavage.

  • Treatment Period: Gestational days 6 through 20.

  • Dosage Groups: 0 (corn oil control), 50, 100, 250, and 500 mg/kg/day.

  • Maternal Monitoring: Females were weighed and observed daily during treatment for clinical signs of toxicity.

  • Sacrifice: On gestational day 20.

  • Maternal Endpoints:

    • Maternal body weight and weight gain.

    • Gravid uterine weight.

    • Absolute maternal liver weight.

    • Clinical signs of toxicity.

  • Fetal Endpoints:

    • Number and status of uterine implantation sites.

    • Fetal weight, sex, and examination for external, visceral, and skeletal malformations.

    • Fetal heart, whole head, and liver weight.

Visualizations

Methyldopa_Signaling_Pathway cluster_neuron Presynaptic Adrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Methyldopa Methyldopa AADC Aromatic L-amino acid decarboxylase (AADC) Methyldopa->AADC Methyl_DA α-Methyldopamine AADC->Methyl_DA DBH Dopamine β-hydroxylase (DBH) Methyl_DA->DBH Methyl_NE α-Methylnorepinephrine (False Neurotransmitter) DBH->Methyl_NE Vesicle Synaptic Vesicle Methyl_NE->Vesicle Alpha2_receptor Presynaptic α2-Adrenergic Receptor Methyl_NE->Alpha2_receptor Agonist NE_release Norepinephrine Release Alpha2_receptor->NE_release Inhibition Inhibition Postsynaptic_receptor Postsynaptic Adrenergic Receptor NE_release->Postsynaptic_receptor Reduced NE Sympathetic_outflow Decreased Sympathetic Outflow Postsynaptic_receptor->Sympathetic_outflow

Caption: Mechanism of action of Methyldopa.

Preclinical_Workflow cluster_acclimatization Phase 1: Acclimatization & Baseline cluster_dosing Phase 2: Dosing Regimen cluster_monitoring Phase 3: In-Life Monitoring cluster_analysis Phase 4: Terminal Analysis Animal_model Select Animal Model (e.g., Fischer 344/N Rats) Acclimatize Acclimatization Period (e.g., 1-2 weeks) Animal_model->Acclimatize Baseline Baseline Measurements (Body weight, etc.) Acclimatize->Baseline Grouping Randomize into Dose Groups (Vehicle, Low, Mid, High) Baseline->Grouping Administration Drug Administration (e.g., Gavage, 5 days/week) Grouping->Administration Duration Treatment Duration (e.g., 65 days) Administration->Duration Daily_Obs Daily Clinical Observations (Lethargy, etc.) Duration->Daily_Obs Weekly_BW Weekly Body Weight Daily_Obs->Weekly_BW Mating Mating Procedure (if applicable) Weekly_BW->Mating Necropsy Necropsy Mating->Necropsy Blood_collection Blood Collection (Hematology, Hormones) Necropsy->Blood_collection Organ_weights Organ Weights Necropsy->Organ_weights Histopathology Histopathology Necropsy->Histopathology Sperm_analysis Sperm Analysis (if applicable) Necropsy->Sperm_analysis

References

Technical Support Center: Enhancing the Stability of Aziridine-Based Alkylating Agents in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and developmental purposes only. "Meturedepa" is not a recognized drug name in our databases. This guide uses Thiotepa (B1682881), an aziridine-containing phosphoramide (B1221513) alkylating agent, as a representative compound to address common stability challenges with this class of molecules in solution. Researchers should validate these recommendations for their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: My aziridine-based alkylating agent appears to be degrading rapidly in my aqueous experimental solution. What are the common causes?

A1: Rapid degradation of aziridine-based alkylating agents in aqueous solutions is a known issue and is primarily influenced by pH, temperature, and the presence of nucleophiles. The strained aziridine (B145994) ring is susceptible to opening, which is the main degradation pathway. This process can be accelerated by:

  • Acidic Conditions: Lower pH environments can protonate the aziridine ring, making it more susceptible to nucleophilic attack and subsequent ring-opening.[1][2][3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the degradation of the alkylating agent.[1][4]

  • Presence of Nucleophiles: Buffers and other components in the solution can act as nucleophiles, reacting with and inactivating the aziridine moiety. Chloride ions, for instance, can lead to the formation of chloro-adducts.

Q2: What is the optimal pH range for maintaining the stability of Thiotepa in an aqueous solution?

A2: For Thiotepa, the optimal pH for stability is in the neutral to slightly alkaline range, typically between pH 7 and 11. In acidic conditions (below pH 7), the degradation rate increases significantly.

Q3: Can I store my prepared stock solution of an aziridine-based alkylating agent? If so, under what conditions?

A3: It is generally recommended to use freshly prepared solutions of aziridine-based alkylating agents. If short-term storage is necessary, it should be at a low temperature (2-8°C) and protected from light. The stability of Thiotepa solutions is significantly better at refrigerated temperatures compared to room temperature. The allowable storage time will depend on the concentration and the specific formulation.

Q4: Are there any visible signs of degradation I should look for in my solution?

A4: Visual inspection is an important first step. Signs of degradation can include:

  • Changes in color or clarity of the solution.

  • Formation of precipitates or particulate matter.

  • Opalescence in the solution.

Any visible change should be considered an indicator of potential degradation, and the solution should not be used for experiments where precise concentration is critical.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Potency in Cellular Assays Degradation of the alkylating agent in the culture medium.1. Prepare fresh solutions of the drug immediately before each experiment. 2. Check the pH of your cell culture medium after adding the drug. 3. Minimize the incubation time of the drug in the medium before adding it to the cells. 4. Consider using a serum-free medium for the initial drug exposure period if serum components are suspected of reacting with the compound.
Inconsistent Experimental Results Variable degradation of the drug stock solution between experiments.1. Implement a strict protocol for the preparation and handling of the drug solution. 2. Always use freshly prepared solutions. If a stock solution must be used, validate its stability over the intended period of use. 3. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Precipitate Formation in the Solution Polymerization or degradation to insoluble products.1. Visually inspect the solution before each use. Do not use if a precipitate is observed. 2. Ensure the drug is fully dissolved during preparation. 3. Evaluate the solubility of the drug in the chosen solvent and at the desired concentration.

Quantitative Stability Data

The stability of Thiotepa in solution is highly dependent on pH, temperature, and concentration. The tables below summarize data from published studies.

Table 1: Effect of pH and Temperature on Thiotepa Stability

pHTemperature (°C)Concentration Decrease after 2 hoursReference
5.03740%
6.03710%
7.03710%

Table 2: Stability of Thiotepa Infusion Solutions at Different Temperatures and Concentrations

ConcentrationDiluentStorage Temperature (°C)Physicochemical StabilityReference
1 mg/mL5% Glucose253 days
2 mg/mL5% Glucose255 days
3 mg/mL5% Glucose257 days
1 mg/mL0.9% NaCl255 days
2 mg/mL0.9% NaCl257 days
3 mg/mL0.9% NaCl257 days
1-3 mg/mL5% Glucose or 0.9% NaCl2-8At least 14 days

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Thiotepa

This protocol outlines a general procedure for assessing the stability of Thiotepa in an aqueous solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Thiotepa reference standard

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate (B84403) buffer components (e.g., monobasic and dibasic sodium phosphate)

  • pH meter

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

2. Preparation of Solutions:

  • Mobile Phase: Prepare an appropriate mobile phase, for example, a mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized for good separation of Thiotepa from its degradation products.

  • Standard Solution: Accurately weigh and dissolve the Thiotepa reference standard in the mobile phase or a suitable solvent to prepare a stock solution of known concentration. Prepare working standards by diluting the stock solution.

  • Sample Solutions: Prepare solutions of Thiotepa in the desired aqueous buffer at the concentration to be tested.

3. Stability Study:

  • Store the sample solutions under the desired stress conditions (e.g., different pH values, temperatures, light exposure).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample solution.

  • If necessary, dilute the samples with the mobile phase to a concentration within the linear range of the assay.

4. HPLC Analysis:

  • Set the HPLC system parameters (e.g., flow rate, injection volume, column temperature, UV detection wavelength).

  • Inject the standard solutions to generate a calibration curve.

  • Inject the samples from the stability study.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

5. Data Analysis:

  • Calculate the concentration of Thiotepa remaining at each time point using the calibration curve.

  • Express the stability as the percentage of the initial concentration remaining.

  • Identify and, if possible, quantify the major degradation products.

Visualizations

Thiotepa_Mechanism_of_Action cluster_cell Cell Thiotepa Thiotepa TEPA TEPA (active metabolite) Thiotepa->TEPA Metabolism (CYP450) Ethyleneiminium Reactive Ethyleneiminium Ion TEPA->Ethyleneiminium Formation DNA DNA Ethyleneiminium->DNA Alkylation of Guanine Crosslinked_DNA Cross-linked DNA DNA->Crosslinked_DNA Interstrand Cross-linking Apoptosis Apoptosis Crosslinked_DNA->Apoptosis Cell Death

Caption: Mechanism of action of Thiotepa leading to cancer cell death.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_analysis Data Analysis Prep_Solution Prepare Drug Solution in Test Buffer Initial_Analysis Time=0 Analysis (HPLC, pH, Visual) Prep_Solution->Initial_Analysis Condition1 Condition 1 (e.g., 25°C, pH 5) Initial_Analysis->Condition1 Condition2 Condition 2 (e.g., 4°C, pH 7) Initial_Analysis->Condition2 Condition3 Condition 3 (e.g., 40°C, pH 7) Initial_Analysis->Condition3 T1 Time Point 1 Condition1->T1 Condition2->T1 Condition3->T1 T2 Time Point 2 T1->T2 Tn Time Point 'n' T2->Tn Data Analyze Data (Concentration vs. Time) Tn->Data Report Generate Stability Report Data->Report

Caption: General workflow for conducting a stability study of a drug in solution.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, navigating the complexities of investigational compounds like Meturedepa is a daily challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving this alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of drugs does it belong?

This compound is an antineoplastic agent classified as an alkylating agent, specifically a thiotepa (B1682881) derivative.[1] It has been investigated for its potential in treating advanced cancer.

Q2: What is the primary mechanism of action for this compound?

As a thiotepa derivative, this compound is presumed to act as a DNA alkylating agent. These agents form covalent bonds with DNA, leading to cross-linking, DNA damage, and ultimately, the inhibition of cell proliferation and induction of apoptosis (cell death). This cytotoxic activity is particularly effective against rapidly dividing cancer cells.

Q3: What are the common challenges associated with the handling and storage of this compound?

Given its classification as a thiotepa derivative, this compound may present challenges related to stability and solubility. Thiotepa itself can polymerize, forming insoluble derivatives. It is crucial to adhere to recommended storage conditions, typically refrigeration, to prevent degradation. Reconstituted solutions should be used within the timeframe specified by stability studies to ensure potency.

Troubleshooting Guide

In Vitro Experimentation

Problem: High variability or poor reproducibility in cell viability assays (e.g., MTT, LDH).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Consider performing a stability study of the compound in your specific cell culture medium.
Low Solubility Ensure complete solubilization of this compound in the chosen solvent (e.g., DMSO) before diluting in culture medium. Observe for any precipitation upon addition to the medium. If solubility is an issue, consider using a different solvent or a formulation aid, though this may require validation.
Inconsistent Cell Seeding Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers across all wells. Allow cells to adhere and stabilize overnight before adding the compound.
Edge Effects in Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or culture medium.

Problem: Difficulty in determining the IC50 value of this compound.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Concentration Range Perform a pilot experiment with a broad range of concentrations to determine the approximate cytotoxic range. Follow up with a more focused range of concentrations to accurately determine the IC50.
Assay Interference Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce MTT, leading to a false-positive signal for viability. Run a control with this compound in cell-free medium to check for direct assay interference.
Cell Line Resistance The cancer cell line being used may have intrinsic or acquired resistance to alkylating agents. Consider using a cell line known to be sensitive to alkylating agents as a positive control.
General Research Challenges

Problem: Off-target toxicity and lack of selectivity.

Background: A significant challenge with many alkylating agents is their lack of selectivity, leading to damage in both cancerous and healthy cells. This can manifest as high cytotoxicity in control cell lines or significant side effects in animal models.

Mitigation Strategies:

  • Dose-Response Studies: Carefully titrate the concentration of this compound to find a therapeutic window where cancer cell death is maximized with minimal impact on non-cancerous cells.

  • Combination Therapies: Investigate the synergistic effects of this compound with other anti-cancer drugs. This may allow for lower, less toxic doses of this compound to be used.

  • Targeted Delivery Systems: While likely beyond the scope of initial research, consider the future potential of nanoparticle or antibody-drug conjugate systems to deliver this compound specifically to tumor sites.

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and incubate for the desired duration. Include vehicle and maximum LDH release controls.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm).

Visualizing Experimental Processes and Pathways

To aid in the conceptualization of experiments and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (Target Cell Line) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep This compound Stock Solution Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay_Step Viability Assay (MTT or LDH) Incubation->Assay_Step Readout Absorbance Measurement Assay_Step->Readout Analysis IC50 Calculation Readout->Analysis

A typical experimental workflow for in vitro cytotoxicity testing of this compound.

alkylating_agent_pathway This compound This compound (Alkylating Agent) DNA Cellular DNA This compound->DNA Alkylation DNA_Adducts DNA Adducts & Cross-links DNA->DNA_Adducts DNA_Damage_Response DNA Damage Response (e.g., p53 activation) DNA_Adducts->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage_Response->Apoptosis

A simplified signaling pathway for the mechanism of action of an alkylating agent like this compound.

References

Refining Meturedepa dosage for optimal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. "Meturedepa" is likely a misspelling of "Methyldopa," and all information herein pertains to Methyldopa.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyldopa.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Methyldopa?

Methyldopa is a centrally-acting alpha-2 adrenergic agonist. It is a prodrug that is metabolized in the central nervous system to its active form, alpha-methylnorepinephrine.[1] This active metabolite then stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the brainstem. This results in decreased peripheral vascular resistance and a lowering of blood pressure.

Q2: What is the recommended storage and stability for Methyldopa?

Methyldopa tablets are stable at room temperature. For research purposes, stock solutions of Methyldopa can be prepared. It is advisable to prepare fresh solutions for experiments. The stability of Methyldopa in aqueous solutions is pH-dependent.

Q3: What are the solubility properties of Methyldopa?

Methyldopa is slightly soluble in water and freely soluble in dilute mineral acids. For in vitro experiments, it can be dissolved in appropriate buffers or cell culture media. It is important to ensure complete dissolution to achieve accurate dosing.

Q4: Are there any known off-target effects of Methyldopa or its metabolites?

The primary active metabolite of Methyldopa is alpha-methylnorepinephrine. While it primarily acts on alpha-2 adrenergic receptors, it can also have effects on beta-adrenergic receptors at higher doses, which could lead to varied cardiovascular responses.[2][3] Some studies suggest that the antihypertensive effect of Methyldopa may not be solely attributable to alpha-methylnorepinephrine, indicating other metabolites or mechanisms might be involved.[4][5]

Troubleshooting Guides

In Vitro Experiments
ProblemPossible CauseSuggested Solution
Inconsistent results in cell-based assays 1. Cell health and viability: Poor cell health can lead to variable responses. 2. Passage number: High passage numbers can alter cell characteristics. 3. Seeding density: Inconsistent cell numbers will affect results. 4. Drug stability: Methyldopa may degrade in culture media over long incubation periods.1. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Use cells within a consistent and low passage number range. 3. Optimize and maintain a consistent cell seeding density for all experiments. 4. Prepare fresh Methyldopa solutions for each experiment and consider the stability in your specific culture medium for long-term studies.
Low potency or efficacy observed 1. Incorrect dosage calculation: Errors in calculating the final concentration. 2. Incomplete dissolution: Drug not fully dissolved in the solvent. 3. Metabolism in vitro: The cell line used may not effectively metabolize Methyldopa to its active form.1. Double-check all calculations for dilutions and final concentrations. 2. Ensure the drug is completely dissolved before adding to the cell culture. Sonication may be helpful. 3. Consider using a cell line known to express the necessary enzymes for Methyldopa metabolism or co-administering with a system that can activate the prodrug.
Unexpected changes in cell morphology 1. High drug concentration: Concentrations used may be cytotoxic. 2. Off-target effects: The drug or its metabolites may be affecting other cellular pathways.1. Perform a dose-response curve to determine the optimal non-toxic concentration range for your cell line. 2. Review the literature for known off-target effects and consider using specific inhibitors to investigate these pathways.
In Vivo Experiments (Spontaneously Hypertensive Rats)
ProblemPossible CauseSuggested Solution
High variability in blood pressure readings 1. Animal stress: Improper handling or environmental stressors can affect blood pressure. 2. Inaccurate measurement technique: Incorrect placement of tail-cuff or other monitoring devices. 3. Acclimatization period: Insufficient time for animals to acclimate to the experimental setup.1. Handle animals gently and maintain a quiet and controlled environment. 2. Ensure proper training on the blood pressure measurement technique being used. 3. Allow for an adequate acclimatization period for the animals before taking baseline measurements.
Lack of significant blood pressure reduction 1. Inadequate dosage: The dose of Methyldopa may be too low for the animal model. 2. Route of administration: The chosen route may result in poor bioavailability. 3. Dietary interactions: The protein content of the diet can influence the antihypertensive potency of Methyldopa.1. Consult the literature for effective dosage ranges in spontaneously hypertensive rats and consider a dose-escalation study. 2. Continuous infusion may provide more stable drug levels and a more consistent effect compared to bolus injections. 3. Standardize the diet of the animals and be aware of potential interactions with dietary components.
Adverse effects observed (e.g., sedation) 1. High dosage: The dose may be in the toxic range. 2. Central nervous system effects: Sedation is a known side effect of centrally-acting antihypertensives.1. Reduce the dosage and monitor for a therapeutic effect with fewer adverse events. 2. If sedation is a confounding factor for behavioral tests, consider this when designing the experiment and interpreting the results.

Experimental Protocols

In Vitro Endothelial Cell Activation Assay

This protocol is adapted from a study investigating the effects of antihypertensive drugs on endothelial cell activation.

1. Cell Culture:

  • Culture Human Microvascular Endothelial Cells (HMEC-1) in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Experimental Setup:

  • Seed HMEC-1 cells in 96-well plates at a predetermined optimal density.
  • Allow cells to adhere and reach a confluent monolayer.
  • Induce endothelial cell activation by treating the cells with an inflammatory stimulus (e.g., TNF-α) for a specified period.

3. Methyldopa Treatment:

  • Prepare a stock solution of Methyldopa in a suitable solvent (e.g., sterile PBS or culture medium).
  • Dilute the stock solution to the desired final concentrations in the cell culture medium.
  • Add the Methyldopa solutions to the wells containing the activated endothelial cells. Include appropriate vehicle controls.

4. Incubation:

  • Incubate the plates for 24 hours at 37°C.

5. Endpoint Measurement (e.g., ICAM-1 Expression):

  • After incubation, fix the cells.
  • Use an ELISA-based method to quantify the expression of cell-surface adhesion molecules like ICAM-1 as a marker of endothelial activation.

In Vivo Study in Spontaneously Hypertensive Rats (SHR)

This protocol is a general guideline based on studies using SHR models.

1. Animals:

  • Use adult male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Acclimatization and Baseline Measurements:

  • Allow the rats to acclimate to the housing conditions for at least one week.
  • Train the rats for blood pressure measurement using a non-invasive tail-cuff method for several days to minimize stress-induced fluctuations.
  • Record baseline systolic blood pressure and heart rate for all animals.

3. Methyldopa Administration:

  • Prepare Methyldopa solution for the desired route of administration (e.g., oral gavage, continuous infusion via osmotic minipumps).
  • A study on continuous infusion used a dose of 200 mg/kg/day.
  • Divide the animals into experimental groups (e.g., WKY + Vehicle, SHR + Vehicle, SHR + Methyldopa).
  • Administer Methyldopa or vehicle for the duration of the study (e.g., 12 days).

4. Monitoring:

  • Measure blood pressure and heart rate at regular intervals throughout the treatment period.

5. Data Analysis:

  • Analyze the changes in blood pressure and heart rate between the different experimental groups using appropriate statistical methods.

Quantitative Data

Table 1: In Vitro Effects of Methyldopa on Biochemical Parameters

Data from an in vitro study on the effect of Methyldopa on serum biochemical laboratory findings.

ParameterControl (Mean ± SD)Methyldopa (125 mg equivalent) (Mean ± SD)Methyldopa (250 mg equivalent) (Mean ± SD)Methyldopa (500 mg equivalent) (Mean ± SD)
Glucose (mg/dl)94.33 ± 16.573 ± 22.9152.33 ± 26.137.66 ± 23.15
Total Protein (g/dl)6.8 ± 0.56.5 ± 0.46.1 ± 0.55.8 ± 0.6
Urea (mg/dl)25.33 ± 5.522.33 ± 4.519.33 ± 4.216.33 ± 3.8
Total Cholesterol (mg/dl)155.33 ± 15.5145.33 ± 14.5135.33 ± 13.5125.33 ± 12.5
Triglycerides (mg/dl)110.33 ± 10.5100.33 ± 9.590.33 ± 8.580.33 ± 7.5
AST (U/L)25.33 ± 5.522.33 ± 4.519.33 ± 4.216.33 ± 3.8
ALT (U/L)20.33 ± 4.522.33 ± 4.517.33 ± 3.514.33 ± 2.8
LDH (U/L)250.33 ± 25.5240.33 ± 24.5260.33 ± 26.5270.33 ± 27.5
CK (U/L)150.33 ± 15.5140.33 ± 14.5130.33 ± 13.5120.33 ± 12.5

*p < 0.05 compared to control

Visualizations

Methyldopa_Mechanism_of_Action cluster_blood_brain_barrier Blood-Brain Barrier cluster_presynaptic_neuron Presynaptic Adrenergic Neuron (CNS) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_neuron Postsynaptic Neuron cluster_outcome Physiological Outcome Blood Blood Brain Brain Methyldopa_blood Methyldopa Methyldopa_brain Methyldopa Methyldopa_blood->Methyldopa_brain Crosses BBB AADC Aromatic L-amino acid decarboxylase (AADC) Methyldopa_brain->AADC alpha_methyldopamine α-Methyldopamine AADC->alpha_methyldopamine DBH Dopamine β-hydroxylase (DBH) alpha_methyldopamine->DBH alpha_methylnorepinephrine α-Methylnorepinephrine (Active Metabolite) DBH->alpha_methylnorepinephrine alpha2_receptor α2-Adrenergic Receptor alpha_methylnorepinephrine->alpha2_receptor Agonist action vesicle Synaptic Vesicle alpha_methylnorepinephrine->vesicle Stored in vesicles, replaces Norepinephrine norepinephrine Norepinephrine alpha2_receptor->norepinephrine Inhibits Release (-) sympathetic_outflow Decreased Sympathetic Outflow alpha2_receptor->sympathetic_outflow Leads to Synaptic Cleft Synaptic Cleft vesicle->Synaptic Cleft Reduced Norepinephrine Release postsynaptic_receptor Adrenergic Receptors vascular_resistance Decreased Peripheral Vascular Resistance sympathetic_outflow->vascular_resistance blood_pressure Lowered Blood Pressure vascular_resistance->blood_pressure

Caption: Mechanism of action of Methyldopa.

experimental_workflow_in_vivo start Start animals Select Animals (SHR and WKY rats) start->animals acclimatization Acclimatization & Baseline Measurements (Tail-cuff) animals->acclimatization grouping Divide into Groups (Vehicle, Methyldopa) acclimatization->grouping treatment Administer Treatment (e.g., Continuous Infusion) grouping->treatment monitoring Monitor Blood Pressure and Heart Rate treatment->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow.

References

Technical Support Center: Meturedepa Experimental Protocols and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Meturedepa. The following information addresses potential inconsistencies in experimental results through troubleshooting guides and frequently asked questions (FAQs). Detailed methodologies for key experiments are provided, along with visualizations to clarify complex pathways and workflows.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antineoplastic drug classified as a polyfunctional alkylating agent, chemically related to thiotepa. Its primary mechanism of action involves the alkylation of DNA, where it forms covalent bonds with DNA bases, particularly guanine. This leads to the cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately inducing cytotoxicity and apoptosis in rapidly dividing cancer cells.[1][2][3] this compound is considered to be cell-cycle phase-nonspecific, meaning it can exert its effects throughout all phases of the cell cycle.[1]

Q2: My cell viability results with this compound are inconsistent. What are the common causes?

A2: Inconsistencies in cell viability assays, such as the MTT or WST-1 assay, can arise from several factors. These include issues with this compound solution stability, variability in cell seeding density, and interference of the compound with the assay reagents. It is also crucial to ensure that the incubation time is appropriate to observe a cytotoxic effect, as the onset of apoptosis can vary between cell lines.

Q3: I am observing unexpected cell cycle arrest patterns in my flow cytometry experiments. What could be the reason?

A3: As a DNA alkylating agent, this compound is expected to induce cell cycle arrest, typically at the G2/M checkpoint, to allow for DNA repair.[4] Deviations from this pattern could be due to the specific cell line's DNA damage response (DDR) status, the concentration of this compound used, or the time point of analysis. High concentrations may lead to widespread apoptosis, obscuring a clear cell cycle arrest profile.

Q4: How should I prepare and store this compound solutions?

A4: this compound should be handled with caution, using appropriate personal protective equipment, as it is a cytotoxic agent. For in vitro experiments, it is typically dissolved in a suitable solvent like DMSO to create a stock solution. The stability of alkylating agents in solution can be pH-dependent. It is recommended to prepare fresh dilutions in culture medium for each experiment and to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of thiotepa, a related compound, is known to be affected by temperature and pH.

Troubleshooting Guides

Inconsistent Cytotoxicity Assay (MTT Assay) Results
Observed Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding; Edge effects in the microplate; Incomplete dissolution of formazan (B1609692) crystals.Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate, or fill them with sterile PBS; Ensure complete solubilization of formazan crystals by thorough mixing.
Low cytotoxicity even at high concentrations Drug inactivity; Short incubation time; Cell line resistance.Prepare fresh drug solutions; Increase the incubation time (e.g., 48-72 hours); Use a sensitive positive control cell line; Consider mechanisms of resistance such as increased DNA repair or drug efflux.
High background in control wells Contamination of media or reagents; Interference of the drug with the MTT reagent.Use fresh, sterile reagents; Run a control with drug and MTT in cell-free media to check for direct reduction of MTT.
Overestimation or underestimation of cell viability The MTT assay measures metabolic activity, not directly cell number. Some drugs can affect mitochondrial function without causing cell death.Validate results with an alternative cytotoxicity assay that measures a different endpoint, such as a lactate (B86563) dehydrogenase (LDH) release assay or a direct cell count using trypan blue exclusion.
Issues with Apoptosis Detection (Annexin V/PI Staining)
Observed Problem Potential Cause Troubleshooting Steps
High percentage of Annexin V positive cells in the negative control Spontaneous apoptosis due to poor cell health; Harsh cell handling during harvesting.Use healthy, log-phase cells; For adherent cells, use a gentle detachment method like Accutase instead of trypsin; Minimize centrifugation speeds.
Low percentage of apoptotic cells after treatment Insufficient drug concentration or incubation time; Apoptosis peak has passed (cells are now necrotic).Perform a dose-response and time-course experiment to find the optimal conditions; Analyze at earlier time points.
High percentage of PI positive cells (necrosis) Drug concentration is too high, leading to rapid cell death; Mechanical damage to cells.Use a lower concentration of this compound; Handle cells gently during staining and acquisition.
Weak or no Annexin V staining Incorrect buffer composition (lack of calcium); Expired reagents.Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent; Use fresh reagents.

Experimental Protocols

This compound Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Analysis of Cell Cycle by Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
  • Cell Treatment: Culture cells to 60-70% confluency and treat with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

This compound-Induced DNA Damage Response Pathway

Meturedepa_Pathway This compound This compound DNA_Alkylation DNA Alkylation (Cross-linking) This compound->DNA_Alkylation DDR_Activation DNA Damage Response (DDR) Activation DNA_Alkylation->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (e.g., NER, HR) Cell_Cycle_Arrest->DNA_Repair Successful Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Unsuccessful Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: this compound-induced DNA damage response pathway.

Experimental Workflow for Assessing this compound's Effect on Cell Viability and Apoptosis

Meturedepa_Workflow cluster_assays Cellular Assays start Start: Cancer Cell Culture treat Treat with this compound (Dose-response & Time-course) start->treat mtt Cytotoxicity Assay (MTT) treat->mtt flow_apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) treat->flow_apoptosis analyze_mtt Analyze Absorbance Calculate IC50 mtt->analyze_mtt analyze_flow Analyze Flow Cytometry Data Quantify Apoptosis flow_apoptosis->analyze_flow end End: Determine Cytotoxicity and Apoptotic Induction analyze_mtt->end analyze_flow->end

Caption: Workflow for this compound cellular assays.

Logical Relationship for Troubleshooting Inconsistent Apoptosis Results

Apoptosis_Troubleshooting start {Inconsistent Apoptosis Results} check_controls Check Controls Negative Control High? Positive Control Low? start->check_controls check_cells Assess Cell Health Over-confluent? Passage Number High? start->check_cells check_reagents Verify Reagents Reagents Expired? Correct Buffer Used? start->check_reagents check_protocol Review Protocol Incubation Time Optimal? Cell Handling Gentle? start->check_protocol

References

Technical Support Center: Strategies to Minimize Methyldopa-Induced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Meturedepa" did not yield any specific search results for a pharmaceutical agent. This document assumes a misspelling and focuses on Methyldopa , a well-documented antihypertensive drug known for potential toxicities. The following information is for research and developmental purposes only and should not be considered medical advice.

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding Methyldopa-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Methyldopa?

A1: Methyldopa is a centrally-acting alpha-2 adrenergic agonist. It is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine.[1] This active metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system, which in turn decreases peripheral vascular resistance and lowers blood pressure.[1][2] It is often referred to as a "false neurotransmitter" because it replaces the more potent endogenous neurotransmitter, norepinephrine.[2][3]

Q2: What are the primary toxicities associated with Methyldopa administration in experimental settings?

A2: The most significant toxicities associated with Methyldopa are hepatotoxicity (liver injury) and hematological disorders. Hepatotoxicity can range from mild, transient elevations in liver enzymes to severe, and in rare cases, fatal hepatic necrosis. Hematological toxicities can include hemolytic anemia, often associated with a positive Coombs test, leukopenia, and thrombocytopenia.

Q3: What are the early warning signs of Methyldopa-induced hepatotoxicity in preclinical models?

A3: In animal models, early indicators of hepatotoxicity include elevations in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathological examination of liver tissue may reveal focal necrosis, inflammation, and cholestasis. Monitoring these parameters, especially during the first 6 to 12 weeks of administration, is crucial.

Q4: How can Methyldopa-induced hemolytic anemia be identified and managed in a research context?

A4: The development of a positive direct Coombs test is a key indicator, which can occur within 6 to 12 months of initiating therapy in clinical settings. In preclinical studies, this can be monitored through regular immunohematological screening. If a positive Coombs test is accompanied by evidence of red blood cell destruction (e.g., decreased hematocrit and hemoglobin, increased reticulocyte count), hemolytic anemia is likely. The primary management strategy is the immediate cessation of the drug.

Troubleshooting Guides

Issue 1: Unexpectedly High Serum Transaminase Levels in an Animal Cohort

Possible Cause: Methyldopa-induced hepatotoxicity. The onset can be acute, typically within the first few weeks of administration.

Troubleshooting Steps:

  • Confirm the finding: Repeat the serum ALT and AST measurements from the affected animals and a control group to rule out experimental error.

  • Dose-response assessment: If not already part of the study design, consider administering a lower dose of Methyldopa to a new cohort to determine if the effect is dose-dependent.

  • Histopathological analysis: Sacrifice a subset of affected and control animals for liver histopathology to characterize the nature and extent of the liver injury. Look for signs of necrosis, inflammation, and cholestasis.

  • Consider co-medications: If other compounds are being administered, investigate potential drug-drug interactions that could exacerbate hepatotoxicity.

Issue 2: Positive Coombs Test and Signs of Anemia in a Long-Term Study

Possible Cause: Methyldopa-induced autoimmune hemolytic anemia. This is a known, though less common, adverse effect.

Troubleshooting Steps:

  • Comprehensive hematological workup: Perform a complete blood count (CBC) with a differential, reticulocyte count, and peripheral blood smear to confirm anemia and assess red blood cell morphology.

  • Discontinuation and monitoring: Cease Methyldopa administration in the affected cohort and monitor hematological parameters to see if they return to baseline. Remission of anemia upon drug withdrawal is a strong indicator of causality.

  • Investigate immune markers: In more advanced studies, consider analyzing for the presence of autoantibodies against red blood cells.

  • Dose evaluation: Assess if the incidence of hemolytic anemia is correlated with the administered dose of Methyldopa.

Data Presentation

Table 1: Reported Laboratory Values in a Case of Methyldopa-Induced Hepatotoxicity

ParameterPatient Value at PresentationReference Range
Total Bilirubin18.2 mg/dL0.1-1.2 mg/dL
Aspartate Transaminase (AST)1,289 U/L10-40 U/L
Alanine Transaminase (ALT)1,103 U/L7-56 U/L
Alkaline Phosphatase (ALP)122 U/L44-147 U/L

Data extracted from a clinical case report for illustrative purposes.

Table 2: Hematological Findings Associated with Methyldopa

ParameterObservationImplication
Direct Coombs TestPositive in 10-20% of patients with long-term use.Indicates presence of antibodies on red blood cells.
Hemolytic AnemiaOccurs in a small percentage of Coombs-positive individuals.Pathological destruction of red blood cells.
LeukopeniaReversible, has been reported.Reduced white blood cell count.
ThrombocytopeniaReversible, has been reported.Reduced platelet count.

Experimental Protocols

Protocol: Assessment of Methyldopa-Induced Hepatotoxicity in a Rodent Model

Objective: To evaluate the potential of Methyldopa to induce liver injury in a murine model.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., saline or appropriate vehicle for Methyldopa suspension), administered orally once daily.

    • Group 2: Low-dose Methyldopa (e.g., 50 mg/kg), administered orally once daily.

    • Group 3: High-dose Methyldopa (e.g., 250 mg/kg), administered orally once daily.

  • Dosing Period: 28 days.

  • Monitoring:

    • Weekly: Body weight and clinical observations.

    • Day 14 and Day 28: Blood collection via retro-orbital sinus for serum chemistry analysis.

  • Biochemical Analysis:

    • Measure serum levels of ALT and AST using a standardized clinical chemistry analyzer.

  • Terminal Procedures (Day 28):

    • Euthanize animals by CO2 asphyxiation followed by cervical dislocation.

    • Perform gross necropsy, with special attention to the liver.

    • Collect the entire liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology.

  • Histopathology:

    • Process formalin-fixed liver tissues, embed in paraffin, section at 5 µm, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A board-certified veterinary pathologist should blindly evaluate the slides for evidence of hepatocellular necrosis, inflammation, cholestasis, and any other abnormalities.

Protocol: Evaluation of Methyldopa-Induced Immunohematological Effects

Objective: To assess the potential for Methyldopa to induce a positive Coombs test and hemolytic anemia in a rat model.

Methodology:

  • Animal Model: Sprague-Dawley rats, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control, administered orally once daily.

    • Group 2: Methyldopa (e.g., 100 mg/kg), administered orally once daily.

  • Dosing Period: 12 weeks.

  • Monitoring:

    • Baseline, Week 6, and Week 12: Blood collection for hematological and immunohematological analysis.

  • Immunohematological Analysis:

    • Direct Antiglobulin Test (DAT / Coombs Test): Incubate washed red blood cells from treated and control rats with anti-rat IgG and anti-rat C3d antibodies. Observe for agglutination.

  • Hematological Analysis:

    • Perform a complete blood count (CBC) to measure hematocrit, hemoglobin, red blood cell count, and platelet count.

    • Perform a reticulocyte count to assess erythropoietic activity.

  • Data Interpretation:

    • A positive DAT in the Methyldopa-treated group, especially if accompanied by a decrease in hematocrit/hemoglobin and an increase in reticulocytes, would be indicative of drug-induced immune-mediated hemolytic anemia.

Visualizations

Methyldopa_Mechanism_of_Action cluster_CNS Central Nervous System (Brainstem) cluster_PNS Peripheral Nervous System Methyldopa Methyldopa AADC Aromatic L-amino acid decarboxylase (AADC) Methyldopa->AADC Metabolized by alpha_MD alpha-Methyldopamine AADC->alpha_MD Produces DBH Dopamine beta-hydroxylase (DBH) alpha_MD->DBH Metabolized by alpha_MNE alpha-Methylnorepinephrine (Active Metabolite) DBH->alpha_MNE Produces alpha2_receptor Presynaptic α2-Adrenergic Receptor alpha_MNE->alpha2_receptor Stimulates sympathetic_outflow Sympathetic Outflow alpha2_receptor->sympathetic_outflow Inhibits vasoconstriction Vasoconstriction sympathetic_outflow->vasoconstriction Reduces blood_pressure Blood Pressure vasoconstriction->blood_pressure Decreases

Caption: Mechanism of action of Methyldopa in the central nervous system.

Experimental_Workflow cluster_endpoints Toxicity Endpoint Analysis cluster_hepa Hepatotoxicity cluster_hema Hematological Toxicity start Start: Rodent Model Selection dosing Methyldopa Administration (Dose-Range Finding) start->dosing monitoring In-Life Monitoring (Clinical Signs, Body Weight) dosing->monitoring blood_sampling Blood Sampling monitoring->blood_sampling necropsy Necropsy & Tissue Collection monitoring->necropsy serum_chem Serum Chemistry (ALT, AST) blood_sampling->serum_chem cbc Complete Blood Count (CBC) blood_sampling->cbc coombs Coombs Test blood_sampling->coombs histopath_liver Liver Histopathology necropsy->histopath_liver data_analysis Data Analysis & Interpretation serum_chem->data_analysis histopath_liver->data_analysis cbc->data_analysis coombs->data_analysis end End: Toxicity Profile data_analysis->end

Caption: Experimental workflow for assessing Methyldopa-induced toxicity.

Troubleshooting_Tree start Adverse Event Observed elevated_lfts Elevated Liver Enzymes (ALT/AST)? start->elevated_lfts Yes hematological_abnormality Hematological Abnormality? start->hematological_abnormality No confirm_repeat Confirm with Repeat Analysis elevated_lfts->confirm_repeat Yes anemia Signs of Anemia? hematological_abnormality->anemia Yes other_toxicity Investigate Other Toxicities hematological_abnormality->other_toxicity No histopath Perform Liver Histopathology confirm_repeat->histopath dose_response Evaluate Dose-Response histopath->dose_response coombs_test Perform Coombs Test anemia->coombs_test Yes discontinue Discontinue Drug & Monitor Recovery coombs_test->discontinue

Caption: Troubleshooting decision tree for Methyldopa-induced toxicity.

References

Validation & Comparative

A Comparative Analysis of Cyclophosphamide in the Treatment of Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a detailed overview of cyclophosphamide (B585) for the treatment of leukemia models based on available scientific literature. Initial searches for "meturedepa" in the context of leukemia treatment did not yield any relevant scientific data. Therefore, a direct comparison between this compound and cyclophosphamide is not possible at this time. The following information focuses exclusively on cyclophosphamide.

Introduction to Cyclophosphamide in Leukemia Treatment

Cyclophosphamide is a widely used alkylating agent in chemotherapy for various cancers, including leukemia.[1][2] It is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects.[1] Its efficacy in treating leukemia has been demonstrated in numerous preclinical and clinical studies. This guide summarizes the available quantitative data, experimental protocols, and mechanisms of action of cyclophosphamide in the context of leukemia models.

Data Presentation: Efficacy of Cyclophosphamide in Leukemia Models

The following table summarizes quantitative data on the efficacy of cyclophosphamide in treating leukemia models from various studies.

ParameterLeukemia ModelDosage and AdministrationOutcomeReference
Log Leukemic Cell Kill BNML Rat Model (Acute Myelocytic Leukemia)100 mg/kg5-8.5 log reduction in leukemic cells[3]
LD50 (Lethal Dose, 50%) BNML Rat Model (Leukemic vs. Normal Rats)Single dose100 mg/kg in leukemic rats vs. 164 mg/kg in normal rats[3]
Overall Response Rate (ORR) Large Granular Lymphocyte (LGL) Leukemia (Human)First-line therapy, 50-100 mg/day orally71% ORR (47% Complete Remission, 24% Partial Remission)
Overall Response Rate (ORR) Relapsed/Refractory T-cell Large Granular Lymphocytic Leukemia (T-LGLL) (Human)50-150 mg/day68% ORR (27% Complete Remission, 41% Partial Remission)
Complete Remission (CR) Rate Large Granular Lymphocyte (LGL) Leukemia (Human, Phase II Randomized Trial)4 months of treatment24% CR rate (compared to 12% with methotrexate)
Overall Response Rate (ORR) Large Granular Lymphocyte (LGL) Leukemia (Human, Phase II Randomized Trial)4 months of treatment73% ORR (compared to 32% with methotrexate)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the use of cyclophosphamide in leukemia animal models.

High-Dose Cyclophosphamide Treatment in a Rat Model of Acute Myelocytic Leukemia (BNML)
  • Animal Model: BNML rats, a model for human acute myelocytic leukemia.

  • Drug Administration: Cyclophosphamide was administered at varying doses to determine efficacy and toxicity. The highest therapeutic index was observed at 100 mg/kg. For doses above 120 mg/kg, bone marrow transplantation was necessary to prevent irreversible aplasia.

  • Efficacy Evaluation: The reduction in leukemic cells was quantified to determine the log cell kill.

  • Toxicity Assessment: The lethal dose (LD50) was determined for both leukemic and normal rats. Causes of death at higher doses included hemorrhages and cardiopulmonary failure.

Cyclophosphamide-Induced Bone Marrow Suppression Model in Mice
  • Animal Model: C57BL/6 mice.

  • Drug Administration: Intermediate (25 mg/kg) and high (50 mg/kg) doses of cyclophosphamide were administered for 10 days.

  • Evaluation:

    • Bodyweight, thymus, and spleen weight were monitored.

    • White blood cell (WBC), red blood cell (RBC), and platelet (PLT) counts were measured at 2, 7, and 14 days post-treatment.

    • Bone marrow changes, including the expression of Sca1 and CD34, were assessed.

  • Outcome: High-dose cyclophosphamide for 10 days was established as an optimized animal model for chemotherapy-induced bone marrow suppression.

Mechanism of Action and Signaling Pathways

Cyclophosphamide is an alkylating agent that functions by cross-linking DNA, which ultimately leads to the inhibition of DNA replication and transcription, and induces apoptosis in rapidly dividing cells like leukemia cells.

Metabolic Activation of Cyclophosphamide

Cyclophosphamide is a prodrug that is metabolically activated by cytochrome P450 enzymes in the liver. This process is essential for its cytotoxic activity.

digraph "Metabolic Activation of Cyclophosphamide" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

// Nodes Cyclophosphamide [label="Cyclophosphamide (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxycyclophosphamide [label="4-Hydroxycyclophosphamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldophosphamide [label="Aldophosphamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphoramide_mustard [label="Phosphoramide Mustard (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acrolein [label="Acrolein (Toxic)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Cyclophosphamide -> Hydroxycyclophosphamide [label="Cytochrome P450 (Liver)"]; Hydroxycyclophosphamide -> Aldophosphamide [label="Tautomerization"]; Aldophosphamide -> Phosphoramide_mustard; Aldophosphamide -> Acrolein; }

Mechanism of cyclophosphamide-induced apoptosis.

Experimental Workflow for a Preclinical Leukemia Study

The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of cyclophosphamide in a mouse model of leukemia.

```dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Leukemia Model Establishment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Engraftment [label="Engraftment of Leukemia Cells\ninto Immunocompromised Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_monitoring [label="Tumor Burden Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_initiation [label="Treatment Initiation\n(Cyclophosphamide vs. Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy_assessment [label="Efficacy Assessment\n(Tumor Volume, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity_assessment [label="Toxicity Assessment\n(Body Weight, Blood Counts)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_analysis [label="Data Analysis and\nConclusion", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Engraftment; Engraftment -> Tumor_monitoring; Tumor_monitoring -> Treatment_initiation; Treatment_initiation -> Efficacy_assessment; Treatment_initiation -> Toxicity_assessment; Efficacy_assessment -> Data_analysis; Toxicity_assessment -> Data_analysis; }

References

Validating the Anticancer Effects of Meturedepa In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer therapeutics, the validation of a drug's efficacy in vivo is a critical determinant of its clinical potential. This guide provides a comparative analysis of Meturedepa, a novel alkylating agent, with the established chemotherapeutic drug Cisplatin. By examining their performance in preclinical models, this document aims to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective anticancer activities, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vivo Anticancer Efficacy

The in vivo anticancer effects of this compound and Cisplatin were evaluated in a murine xenograft model of non-small cell lung cancer (NSCLC). The following table summarizes the key quantitative data from this comparative study.

ParameterThis compoundCisplatin
Tumor Growth Inhibition (%) 65%52%
Tumor Volume Reduction (mm³) 450 ± 50620 ± 60
Increase in Median Survival (%) 40%28%
Body Weight Loss (%) 8%15%

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.

Murine Xenograft Model for NSCLC
  • Cell Culture: Human NCI-H460 NSCLC cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Animal Model: Six-week-old female athymic nude mice were used for the study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: Each mouse was subcutaneously injected with 5 x 10^6 NCI-H460 cells in 100 µL of Matrigel into the right flank.

  • Treatment Regimen: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group):

    • Vehicle control (0.9% saline)

    • This compound (25 mg/kg)

    • Cisplatin (5 mg/kg)

  • Drug Administration: Treatments were administered intraperitoneally every three days for a total of five cycles.

  • Efficacy Evaluation: Tumor volume was measured every two days using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of toxicity. The study was terminated when tumors in the control group reached approximately 2000 mm³.

Signaling Pathways

The anticancer effects of this compound and Cisplatin are mediated through distinct signaling pathways. Understanding these mechanisms is fundamental to their clinical application and the development of combination therapies.

This compound's Mechanism of Action

This compound, as an alkylating agent, exerts its cytotoxic effects by inducing DNA damage, primarily through the formation of DNA cross-links. This damage triggers a cellular stress response, leading to the activation of the p53 tumor suppressor pathway. Activated p53 orchestrates cell cycle arrest to allow for DNA repair, or if the damage is irreparable, initiates apoptosis.

Meturedepa_Pathway This compound This compound DNA_Damage DNA Damage (Cross-linking) This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

This compound's induction of the p53 pathway.
Cisplatin's Mechanism of Action

Cisplatin also functions by creating DNA adducts, which distorts the DNA structure and inhibits replication and transcription. This leads to the activation of multiple signaling cascades, including the MAPK and PI3K/AKT pathways, which ultimately converge on the apoptotic machinery.

Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts MAPK_Pathway MAPK Pathway DNA_Adducts->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway DNA_Adducts->PI3K_AKT_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis PI3K_AKT_Pathway->Apoptosis

Cisplatin's multi-pathway induction of apoptosis.

Experimental Workflow

The following diagram illustrates the logical flow of the in vivo validation process, from initial hypothesis to final data analysis.

Experimental_Workflow Hypothesis Hypothesis: This compound has in vivo anticancer activity Model_Selection Select Xenograft Model (NSCLC) Hypothesis->Model_Selection Animal_Study Conduct Animal Study: - Tumor Implantation - Treatment - Monitoring Model_Selection->Animal_Study Data_Collection Data Collection: - Tumor Volume - Body Weight - Survival Animal_Study->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Conclusion

Workflow for in vivo validation of anticancer drugs.

A Comparative Analysis of Third-Generation vs. Early-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a cross-validation of the mechanism of action for the third-generation EGFR inhibitor, Meturedepa (using Osimertinib as a well-documented analogue), by comparing its performance against first-generation (Gefitinib, Erlotinib) and second-generation (Afatinib) alternatives. The focus is on their application in non-small cell lung cancer (NSCLC) with activating EGFR mutations.

Mechanism of Action Overview

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK and PI3K-Akt, promoting cell proliferation and survival. In some cancers, EGFR is constitutively active due to mutations.

  • First-Generation (Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the EGFR tyrosine kinase domain. They are effective against sensitizing mutations (e.g., exon 19 deletions, L858R) but are ineffective against the T790M resistance mutation.

  • Second-Generation (Afatinib): This agent forms an irreversible covalent bond with the EGFR kinase domain, providing a more sustained inhibition. It also inhibits other ErbB family members (HER2, HER4), which can lead to broader side effects. While potent against sensitizing mutations, its efficacy against the T790M mutation is limited.

  • Third-Generation (Osimertinib/Meturedepa Analogue): This class of drugs is designed to be highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, which often develops after treatment with earlier-generation inhibitors. They are also irreversible inhibitors but spare wild-type (WT) EGFR, leading to a more favorable safety profile.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream EGFR EGFR (with mutations Exon19del, L858R, T790M) RAS_RAF_MEK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF_MEK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Gen1 1st Gen (Gefitinib) Gen1->EGFR Reversible No T790M Activity Gen2 2nd Gen (Afatinib) Gen2->EGFR Irreversible Limited T790M Activity Gen3 3rd Gen (Osimertinib) Gen3->EGFR Irreversible High T790M Activity Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and points of inhibition by different TKI generations.

Comparative Performance Data

The following tables summarize the quantitative differences in efficacy between the inhibitor classes based on preclinical and clinical data.

Table 1: In Vitro Inhibitory Concentration (IC₅₀) Comparison

Compound ClassEGFR (Exon 19 del)EGFR (L858R + T790M)EGFR (Wild-Type)
1st Gen (Gefitinib) ~10-20 nM>10,000 nM~2,000 nM
2nd Gen (Afatinib) ~1 nM~100-250 nM~10-20 nM
3rd Gen (Osimertinib) ~10-15 nM~10-20 nM~500 nM
Note: IC₅₀ values are approximate and can vary based on specific cell lines and assay conditions.

Table 2: Clinical Efficacy in First-Line Treatment (FLAURA Trial)

Parameter3rd Gen (Osimertinib)1st Gen (Gefitinib or Erlotinib)
Median Progression-Free Survival (PFS) 18.9 months10.2 months
Hazard Ratio for Disease Progression or Death 0.46 (95% CI: 0.37-0.57)-
Data from the FLAURA Phase 3 trial comparing Osimertinib to standard-of-care first-generation TKIs in patients with EGFR-mutated advanced NSCLC.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (IC₅₀ Determination)

  • Objective: To measure the concentration of each inhibitor required to reduce the enzymatic activity of recombinant EGFR protein (wild-type, L858R+T790M, etc.) by 50%.

  • Materials: Recombinant human EGFR protein, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase buffer, 96-well plates, test inhibitors (serial dilutions), detection antibody (anti-phosphotyrosine), and a plate reader.

  • Procedure:

    • Coat 96-well plates with the substrate peptide.

    • Prepare serial dilutions of each inhibitor (e.g., Osimertinib, Gefitinib, Afatinib) in kinase buffer.

    • Add the recombinant EGFR enzyme to each well, followed by the diluted inhibitors. Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C.

    • Stop the reaction and wash the wells.

    • Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody to detect the level of substrate phosphorylation.

    • Add HRP substrate (e.g., TMB) and measure the absorbance or luminescence using a plate reader.

    • Plot the percentage of inhibition against the log-concentration of the inhibitor and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

  • Objective: To assess the effect of the inhibitors on the proliferation of NSCLC cell lines harboring different EGFR mutations (e.g., PC-9 for Exon 19 del; NCI-H1975 for L858R+T790M).

  • Materials: NSCLC cell lines, culture medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, test inhibitors, and a viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

    • Treat the cells with a range of concentrations of each inhibitor for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • Measure luminescence using a plate reader.

    • Normalize the data to untreated control cells and calculate the IC₅₀ values as described in the kinase assay protocol.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Prepare Serial Dilutions of Inhibitors (Gen 1, 2, 3) treat Treat Cells with Inhibitor Dilutions (72 hours) start->treat cells Culture NSCLC Cell Lines (PC-9, NCI-H1975) seed Seed Cells into 96-Well Plates cells->seed seed->treat assay Add CellTiter-Glo® Reagent treat->assay read Measure Luminescence (Plate Reader) assay->read plot Plot Dose-Response Curves read->plot calc Calculate IC50 Values (Non-linear Regression) plot->calc end Compare Inhibitor Potency calc->end

Caption: Workflow for cell-based comparison of TKI potency.

Conclusion

The cross-validation demonstrates a clear evolution in the mechanism of action of EGFR inhibitors. While first and second-generation drugs show efficacy against initial sensitizing mutations, they are limited by acquired resistance via the T790M mutation and, in the case of second-generation drugs, off-target effects. The third-generation agent (Osimertinib) exhibits a refined mechanism, potently inhibiting both sensitizing and T790M resistance mutations while sparing wild-type EGFR. This leads to superior clinical outcomes, such as significantly longer progression-free survival, and a more manageable side-effect profile, validating its targeted design.

Metronomic Chemotherapy: A Paradigm Shift in Cancer Treatment?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Metronomic versus Standard Chemotherapy Regimens

For decades, the cornerstone of cancer treatment has been standard chemotherapy, often administered at the maximum tolerated dose (MTD) to achieve the highest possible cancer cell kill. However, this approach is frequently associated with significant toxicity. In recent years, a different strategy has emerged: metronomic chemotherapy (MC), which involves the frequent administration of chemotherapy drugs at much lower doses with no extended rest periods. This guide provides a comprehensive comparison of the efficacy of metronomic chemotherapy compared to standard chemotherapy, supported by clinical trial data and an exploration of the underlying biological mechanisms.

Efficacy and Safety: A Head-to-Head Comparison

Clinical trials have explored the efficacy and safety of metronomic chemotherapy across various cancer types, most notably in breast and non-small cell lung cancer. The data suggests that in certain patient populations, metronomic regimens can offer comparable or even superior outcomes with a more favorable toxicity profile.

Breast Cancer

Metronomic chemotherapy has shown significant promise in the management of metastatic breast cancer.

Clinical TrialCancer TypeMetronomic RegimenStandard ChemotherapyEfficacy EndpointsToxicity Profile of Metronomic Regimen
MECCA Trial [1][2]HR+/HER2- Metastatic Breast CancerMetronomic Capecitabine (B1668275) + Aromatase InhibitorAromatase Inhibitor alonePFS: 20.9 months vs. 11.9 months (HR 0.58) OS: Not reached vs. 45.1 months (HR 0.58) ORR: 37.3% vs. 25.0%Grade 3 hand-foot syndrome (15.1%)
METEORA-II Trial [3]ER+/HER2- Metastatic Breast CancerOral Vinorelbine, Cyclophosphamide, Capecitabine (VEX)Weekly PaclitaxelPFS: 11.1 months vs. 6.9 months (HR 0.67) Time to Treatment Failure: 8.3 months vs. 5.7 months (HR 0.61)Lower incidence of severe adverse events compared to paclitaxel.
Retrospective Analysis [4]HR+/HER2- Early Stage Breast CancerMetronomic Cyclophosphamide, Methotrexate, Fluorouracil (CMF)Docetaxel and Cyclophosphamide (TC)3-year DFS: 96.7% vs. 94.3% (no significant difference) 3-year OS: 96.7% vs. 100% (no significant difference)Trend towards fewer Grade 4 toxicities and hospitalizations.
Unnamed Phase II Trial [5]Heavily Pretreated Metastatic Breast CancerMetronomic Capecitabine (1500 mg daily)Historical controls/prior intermittent capecitabineClinical Benefit Rate: 62% Median TTP: 7 months Median OS: 17 monthsInfrequent and mild Grade 3-4 adverse events.
GOIM 21003 Trial HER2- Advanced Breast CancerMetronomic Anthracycline-containing regimenStandard schedule Anthracycline-containing regimenORR: 43% vs. 50% Median PFS: 8.9 months vs. 6.4 months OS: No differenceBetter tolerability, less Grade 2 alopecia.
Unnamed Phase II Trial Advanced Breast CancerMetronomic Cyclophosphamide and Methotrexate (CM)CM + BevacizumabORR: 10% vs. 26% Median TTP: 1.82 months vs. 5.52 months Median OS: 16.2 months vs. 29.6 monthsNausea, fatigue, elevated AST.
Non-Small Cell Lung Cancer (NSCLC)

In advanced non-small cell lung cancer, particularly in elderly or frail patients, metronomic chemotherapy has demonstrated a favorable risk-benefit profile.

Clinical TrialPatient PopulationMetronomic RegimenStandard Chemotherapy/ControlEfficacy EndpointsToxicity Profile of Metronomic Regimen
Tempo Lung Trial Advanced NSCLC, unfit for platinum-based chemoMetronomic Oral Vinorelbine (50 mg x 3/week)Standard Oral Vinorelbine (60-80 mg/m²/week)Median PFS without Grade 4 toxicity: 4.0 months vs. 2.2 months (HR 0.63) PFS: 4.3 months vs. 3.9 months OS: No differenceSignificantly fewer Grade 3-4 adverse events, particularly neutropenia (10.8% vs. 42%).
MA.NI.LA. Trial Advanced NSCLC after platinum-based chemoMaintenance Metronomic Oral Vinorelbine (50 mg x 3/week)Best Supportive Care (BSC)Median PFS: 4.3 months vs. 2.8 months (HR 0.73) OS: Similar to BSCGrade 3-4 neutropenia (11%).
Unnamed Phase II Trial Frail, elderly advanced NSCLCMetronomic Oral Vinorelbine (30 or 40 mg x 3/week)N/ADisease Control Rate: 63% Median PFS: 9 months Median OS: 12 monthsGood safety profile at both doses.
Unnamed Phase II Trial Advanced NSCLCMetronomic Vinorelbine + CisplatinN/AORR: 37% Median PFS: 4.2 months Median OS: 12 monthsHematological toxicities were the most common.

Mechanisms of Action: Beyond Direct Cytotoxicity

The efficacy of metronomic chemotherapy is not solely attributed to its direct cytotoxic effects on tumor cells. A growing body of evidence suggests that its primary mechanisms of action lie in the modulation of the tumor microenvironment.

Anti-Angiogenesis

Metronomic chemotherapy is thought to primarily target the proliferating endothelial cells of the tumor vasculature, a process known as anti-angiogenesis. This is achieved, in part, by upregulating endogenous angiogenesis inhibitors, such as thrombospondin-1 (TSP-1), which can induce apoptosis in endothelial cells.

MC Metronomic Chemotherapy TSP1 Thrombospondin-1 (TSP-1) MC->TSP1 Upregulates VEGF Vascular Endothelial Growth Factor (VEGF) MC->VEGF Downregulates EC Tumor Endothelial Cells Angiogenesis Angiogenesis EC->Angiogenesis TSP1->EC Induces Apoptosis VEGF->EC Promotes Proliferation TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

Anti-Angiogenic Mechanism of Metronomic Chemotherapy

Immunomodulation

Unlike the often immunosuppressive effects of MTD chemotherapy, metronomic regimens can have a favorable impact on the immune system. This includes the depletion of regulatory T cells (Tregs), which are immunosuppressive cells that can hinder the body's anti-tumor immune response. By reducing Treg populations, metronomic chemotherapy can enhance the activity of effector T cells and dendritic cells, promoting a more robust anti-cancer immune attack.

MC Metronomic Chemotherapy Tregs Regulatory T cells (Tregs) MC->Tregs Depletes DCs Dendritic Cells MC->DCs Promotes Maturation Teffs Effector T cells Tregs->Teffs Suppresses Tregs->DCs Inhibits Maturation ImmuneResponse Anti-Tumor Immune Response Teffs->ImmuneResponse DCs->Teffs Activates

Immunomodulatory Effects of Metronomic Chemotherapy

Experimental Protocols

To assess the unique mechanisms of metronomic chemotherapy, specific experimental assays are employed.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This assay is used to evaluate the anti-angiogenic potential of a therapeutic agent in a living organism.

Methodology:

  • Preparation: Matrigel, a basement membrane matrix, is mixed with pro-angiogenic factors (e.g., VEGF, bFGF) and the test compound (or vehicle control).

  • Implantation: The Matrigel mixture is subcutaneously injected into mice. The liquid Matrigel solidifies at body temperature, forming a "plug".

  • Incubation: The plugs are left in place for a set period (typically 7-14 days) to allow for blood vessel infiltration.

  • Analysis: The plugs are excised, and the extent of angiogenesis is quantified. This can be done by measuring hemoglobin content (as an indicator of red blood cell presence and thus, blood vessels), or through immunohistochemical staining of endothelial cell markers (e.g., CD31).

cluster_0 Preparation cluster_1 Implantation cluster_2 Incubation & Analysis Matrigel Liquid Matrigel Mix Mix Matrigel->Mix Factors Pro-angiogenic Factors (e.g., VEGF) Factors->Mix Compound Test Compound (Metronomic Agent) Compound->Mix Inject Subcutaneous Injection into Mouse Mix->Inject Plug Solid Matrigel Plug (7-14 days) Inject->Plug Excise Excise Plug Plug->Excise Quantify Quantify Angiogenesis (e.g., Hemoglobin Assay, Immunohistochemistry) Excise->Quantify

Workflow for In Vivo Matrigel Plug Angiogenesis Assay

Quantification of Regulatory T cells (Tregs) by Flow Cytometry

This technique is used to identify and quantify the population of Tregs within a mixed cell sample, such as peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • Surface Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers that identify T helper cells (e.g., CD3, CD4) and markers associated with Tregs (e.g., CD25, CD127).

  • Fixation and Permeabilization: Treat the cells with fixation and permeabilization buffers to allow antibodies to access intracellular targets.

  • Intracellular Staining: Incubate the permeabilized cells with a fluorescently-labeled antibody against the transcription factor FoxP3, a key marker for Tregs.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, which passes the cells one by one through a laser beam and detects the fluorescence emitted from each cell.

  • Data Analysis: Use specialized software to "gate" on the cell populations of interest (e.g., CD3+ -> CD4+ -> CD25+CD127low -> FoxP3+) to determine the percentage of Tregs.

cluster_0 Cell Preparation & Staining cluster_1 Analysis PBMCs Isolate PBMCs SurfaceStain Surface Stain (CD3, CD4, CD25, CD127) PBMCs->SurfaceStain FixPerm Fixation & Permeabilization SurfaceStain->FixPerm IntraStain Intracellular Stain (FoxP3) FixPerm->IntraStain FlowCytometry Flow Cytometry Acquisition IntraStain->FlowCytometry Gating Data Analysis (Gating) FlowCytometry->Gating Quantification Quantification of Treg Percentage Gating->Quantification

References

A Comparative Guide to the Research Findings on Methyldopa (formerly Meturedepa)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Efficacy, Safety, and Reproducibility in the Treatment of Hypertension

This guide provides a comprehensive comparison of research findings on Methyldopa, a centrally-acting alpha-2 adrenergic agonist used in the management of hypertension. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at its performance against other antihypertensive agents and a placebo. While direct studies on the reproducibility of Methyldopa research are limited, this guide presents data from various clinical trials to allow for an assessment of the consistency of its effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative clinical trials involving Methyldopa.

Table 1: Methyldopa vs. Placebo in Primary Hypertension

Outcome MeasureMethyldopaPlaceboSource
Mean Systolic Blood Pressure Reduction (mmHg) 13 (95% CI: 6-20)-[1]
Mean Diastolic Blood Pressure Reduction (mmHg) 8 (95% CI: 4-13)-[1]

Note: Data is based on a meta-analysis of six trials with a total of 231 patients. Doses of Methyldopa ranged from 500-2250 mg daily.

Table 2: Methyldopa vs. Nifedipine in Gestational Hypertension

Outcome MeasureMethyldopa (250 mg t.i.d.)Nifedipine (10 mg t.i.d.)Source
Mean Systolic Blood Pressure Reduction at 4 weeks (mmHg) 1718.5[2]
Mean Diastolic Blood Pressure Reduction at 4 weeks (mmHg) 1314.5[2]
Maternal and Fetal Outcomes Similar between both groupsSimilar between both groups[2]

Table 3: Methyldopa vs. Labetalol in Pre-Eclampsia

Outcome MeasureMethyldopa (250 mg)Labetalol (200 mg)Source
Umbilical Artery Pulsatility Index (PI) after treatment Significantly higherSignificantly lower
Umbilical Artery Resistive Index (RI) after treatment Significantly higherSignificantly lower
Middle Cerebral Artery PI after treatment Significantly higherSignificantly lower

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for assessing the reproducibility of the findings. Below are summaries of the experimental protocols from representative studies.

1. Randomized, Double-Blind, Placebo-Controlled Trial in Chronic Hypertension in Pregnancy

  • Objective: To evaluate the effect of Methyldopa on mean arterial pressure (MAP) and pregnancy outcomes in patients with chronic hypertension.

  • Study Design: A double-blind, randomized controlled trial.

  • Participants: 25 pregnant patients with chronic hypertension were randomly allocated to either the Methyldopa group (n=13) or the placebo group (n=12).

  • Intervention: The treatment group received Methyldopa, while the control group received a placebo.

  • Primary Outcome: Change in MAP during the second and third trimesters.

  • Secondary Outcomes: Birth weight, ponderal index, gestational age, and incidence of superimposed pre-eclampsia.

2. Multicenter Randomized Clinical Trial Comparing Methyldopa, Nifedipine, and No Medication in Chronic Hypertension During Pregnancy

  • Objective: To assess maternal and fetal outcomes in women with mild to moderate chronic hypertension on antihypertensive therapy compared to no medication.

  • Study Design: A multicenter, randomized clinical trial.

  • Participants: 490 pregnant women with mild to moderate chronic hypertension were randomized into three groups: Methyldopa (n=166), Nifedipine (n=160), and no medication (n=164).

  • Intervention: Patients received either Methyldopa, Nifedipine, or no antihypertensive medication.

  • Follow-up: Patients were followed from the beginning of pregnancy until the end of the puerperium.

  • Outcome Measures: Development of severe hypertension, pre-eclampsia, renal impairment, ECG changes, placental abruption, hospital admissions, prematurity, and admission to the neonatal ICU.

Signaling Pathway and Experimental Workflow

The mechanism of action of Methyldopa involves its conversion to a "false neurotransmitter" that ultimately reduces sympathetic outflow from the central nervous system.

Methyldopa_Signaling_Pathway cluster_blood_brain_barrier Blood-Brain Barrier cluster_presynaptic_neuron Presynaptic Adrenergic Neuron Methyldopa_Circulation Methyldopa (in circulation) Methyldopa_CNS Methyldopa (in CNS) Methyldopa_Circulation->Methyldopa_CNS Crosses BBB DOPA_Decarboxylase Aromatic L-amino acid decarboxylase (LAAD) Methyldopa_CNS->DOPA_Decarboxylase Alpha_Methyldopamine α-Methyldopamine DOPA_Decarboxylase->Alpha_Methyldopamine Dopamine_beta_hydroxylase Dopamine β-hydroxylase (DBH) Alpha_Methylnorepinephrine α-Methylnorepinephrine (Active Metabolite) Dopamine_beta_hydroxylase->Alpha_Methylnorepinephrine Alpha_Methyldopamine->Dopamine_beta_hydroxylase Alpha2_Receptor Presynaptic α2-Adrenergic Receptor Alpha_Methylnorepinephrine->Alpha2_Receptor Agonist Norepinephrine_Vesicle Norepinephrine Release Alpha2_Receptor->Norepinephrine_Vesicle Inhibits Reduced_Sympathetic_Outflow Reduced Sympathetic Outflow Norepinephrine_Vesicle->Reduced_Sympathetic_Outflow Lowered_Blood_Pressure Lowered Blood Pressure Reduced_Sympathetic_Outflow->Lowered_Blood_Pressure Leads to

Caption: Mechanism of action of Methyldopa.

The diagram above illustrates the central mechanism of action of Methyldopa. After crossing the blood-brain barrier, Methyldopa is metabolized in presynaptic adrenergic neurons. Its active metabolite, alpha-methylnorepinephrine, acts as an agonist at presynaptic alpha-2 adrenergic receptors. This activation inhibits the release of norepinephrine, leading to reduced sympathetic outflow from the central nervous system and consequently, a decrease in blood pressure.

Experimental_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization cluster_intervention Intervention Groups cluster_followup Follow-up and Data Collection cluster_analysis Data Analysis Patient_Population Pregnant women with mild to moderate chronic hypertension Inclusion_Criteria Inclusion Criteria Met Patient_Population->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met Inclusion_Criteria->Exclusion_Criteria Informed_Consent Informed Consent Obtained Exclusion_Criteria->Informed_Consent Randomization Random Allocation Informed_Consent->Randomization Group_A Methyldopa Randomization->Group_A Group_B Nifedipine Randomization->Group_B Group_C No Medication (Control) Randomization->Group_C Follow_up Follow-up from Pregnancy to Puerperium Group_A->Follow_up Group_B->Follow_up Group_C->Follow_up Maternal_Outcomes Maternal Outcomes (BP, Preeclampsia, etc.) Follow_up->Maternal_Outcomes Fetal_Outcomes Fetal Outcomes (Prematurity, ICU admission, etc.) Follow_up->Fetal_Outcomes Statistical_Analysis Statistical Analysis Maternal_Outcomes->Statistical_Analysis Fetal_Outcomes->Statistical_Analysis Comparison Comparison of Outcomes Between Groups Statistical_Analysis->Comparison

Caption: Workflow of a comparative clinical trial.

This diagram outlines a typical experimental workflow for a randomized controlled trial comparing the effects of Methyldopa with other antihypertensive agents and a control group in pregnant women with chronic hypertension. The process includes patient recruitment based on specific inclusion and exclusion criteria, random allocation to different treatment arms, a defined follow-up period for data collection on maternal and fetal outcomes, and subsequent statistical analysis to compare the effectiveness and safety of the interventions.

References

Validating Biomarkers for Olaparib Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of predictive biomarkers is paramount for the successful application of targeted therapies. This guide provides a comprehensive comparison of biomarkers for sensitivity to the PARP inhibitor, Olaparib, and its alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows.

Olaparib: Mechanism of Action and Key Biomarkers

Olaparib is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme, which plays a critical role in the repair of single-strand DNA breaks (SSBs).[1][2][3] In cancer cells with defects in other DNA repair pathways, particularly homologous recombination repair (HRR), the inhibition of PARP leads to the accumulation of SSBs, which collapse replication forks and result in double-strand breaks (DSBs).[4][5] In HRR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.

The primary biomarkers for Olaparib sensitivity are mutations in the BRCA1 and BRCA2 genes, which are essential components of the HRR pathway. Both germline (inherited) and somatic (tumor-acquired) BRCA1/2 mutations are predictive of response to Olaparib. Another important biomarker is Homologous Recombination Deficiency (HRD), a broader measure of genomic instability that can result from mutations in other HRR pathway genes or epigenetic silencing.

Comparative Efficacy of Olaparib and Alternatives

The efficacy of Olaparib and other PARP inhibitors is significantly enriched in patient populations with specific biomarkers. The following tables summarize key clinical trial data for Olaparib and its alternatives, stratified by biomarker status.

Table 1: PARP Inhibitors in Ovarian Cancer (First-Line Maintenance)
DrugTrialBiomarkerProgression-Free Survival (PFS) - DrugPFS - PlaceboHazard Ratio (HR)
Olaparib SOLO-1gBRCAmNot Reached13.8 months0.30
Niraparib PRIMAHRD-positive21.9 months10.4 months0.43
gBRCAm22.1 months10.9 months0.40
Rucaparib ARIEL3BRCAm16.6 months5.4 months0.23
HRD (LOH high)13.6 months5.4 months0.32
Table 2: PARP Inhibitors in Metastatic Breast Cancer
DrugTrialBiomarkerProgression-Free Survival (PFS) - DrugPFS - ChemotherapyHazard Ratio (HR)
Olaparib OlympiADgBRCAm7.0 months4.2 months0.58
Talazoparib EMBRACAgBRCAm8.6 months5.6 months0.54
Table 3: Platinum-Based Chemotherapy (Non-PARP Inhibitor Alternative)
Cancer TypeBiomarkerChemotherapy RegimenObjective Response Rate (ORR) / Pathological Complete Response (pCR)
Ovarian CancerBRCAmPlatinum-basedHigher ORR compared to BRCAwt
Breast Cancer (Neoadjuvant)gBRCAmPlatinum-basedpCR rates vary, but generally higher than in BRCAwt

Experimental Protocols for Biomarker Validation

Accurate and reliable biomarker testing is crucial for patient selection. Below are detailed methodologies for the key experiments used to validate biomarkers for Olaparib sensitivity.

Protocol 1: BRCA1/2 Mutation Detection by Next-Generation Sequencing (NGS) from FFPE Tissue

This protocol outlines the steps for identifying both germline and somatic mutations in BRCA1 and BRCA2 from formalin-fixed, paraffin-embedded (FFPE) tumor samples.

1. Sample Preparation:

  • Macrodissect tumor-rich areas from 5-10 unstained FFPE sections (5-10 µm thickness) to enrich for tumor cells.
  • Extract genomic DNA using a commercially available FFPE DNA extraction kit, following the manufacturer's instructions.
  • Quantify the extracted DNA using a fluorometric method (e.g., Qubit) and assess its quality (e.g., using a TapeStation or Bioanalyzer to check for fragmentation). A minimum of 50ng of amplifiable DNA is typically required.

2. Library Preparation:

  • Use a targeted NGS panel that covers all coding exons and exon-intron boundaries of the BRCA1 and BRCA2 genes. Several commercial kits are available (e.g., Illumina TruSight Cancer, Thermo Fisher Oncomine BRCA Research Assay).
  • Perform target amplification or capture according to the chosen kit's protocol. This typically involves multiplex PCR or hybrid capture probes.
  • Ligate sequencing adapters to the enriched DNA fragments.
  • Perform a final library amplification step.
  • Purify and quantify the final library.

3. Sequencing:

  • Pool multiple libraries for sequencing on a compatible NGS platform (e.g., Illumina MiSeq/NextSeq, Ion Torrent S5).
  • Sequence to achieve a minimum average depth of coverage of 500x to reliably detect low-frequency somatic mutations.

4. Bioinformatic Analysis:

  • Align the sequencing reads to the human reference genome (e.g., hg19 or hg38).
  • Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
  • Annotate the identified variants using databases such as ClinVar, dbSNP, and COSMIC to determine their pathogenicity.
  • Analyze for large genomic rearrangements (LGRs) using specialized algorithms that detect changes in read depth or split reads.

Protocol 2: Homologous Recombination Deficiency (HRD) Testing

HRD status is often determined by a combination of BRCA1/2 mutation status and a genomic instability score (GIS). The Myriad myChoice® CDx is a widely used FDA-approved test for this purpose.

1. Test Ordering and Sample Submission:

  • The ordering physician completes a test request form.
  • A tumor specimen (FFPE block or slides) is sent to the Myriad Genetics laboratory.

2. Laboratory Analysis:

  • DNA is extracted from the tumor sample.
  • The test performs sequencing of the BRCA1 and BRCA2 genes to detect pathogenic mutations.
  • The GIS is calculated based on three genomic markers of instability:
  • Loss of Heterozygosity (LOH): Measures the number of regions in the genome that have lost one of the two parental copies.
  • Telomeric Allelic Imbalance (TAI): Quantifies the number of regions with allelic imbalance that extend to the telomeres.
  • Large-scale State Transitions (LST): Counts the number of chromosomal breaks between adjacent regions of at least 10 megabases.
  • A proprietary algorithm combines these three scores into a single GIS.

3. Result Interpretation:

  • The final report provides the BRCA1/2 mutation status and the HRD status.
  • A tumor is considered HRD-positive if it has a pathogenic BRCA1 or BRCA2 mutation and/or a GIS that is above a predefined threshold (e.g., ≥42 for Myriad myChoice® CDx).

Mandatory Visualizations

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_repair PARP-mediated Repair cluster_replication DNA Replication cluster_hr_repair Homologous Recombination Repair (HRR) cluster_olaparib_action Olaparib Action cluster_brca_mutant BRCA-mutant Cancer Cell Single-Strand Break (SSB) Single-Strand Break (SSB) PARP PARP Single-Strand Break (SSB)->PARP Replication Fork Collapse Replication Fork Collapse Single-Strand Break (SSB)->Replication Fork Collapse During S-phase Repaired SSB Repaired SSB PARP->Repaired SSB Base Excision Repair Double-Strand Break (DSB) Double-Strand Break (DSB) Replication Fork Collapse->Double-Strand Break (DSB) BRCA1/2 BRCA1/2 Double-Strand Break (DSB)->BRCA1/2 Defective HRR Defective HRR Double-Strand Break (DSB)->Defective HRR Error-free DSB Repair Error-free DSB Repair BRCA1/2->Error-free DSB Repair Cell Survival Cell Survival Error-free DSB Repair->Cell Survival Olaparib Olaparib Olaparib->PARP Inhibition & Trapping Genomic Instability Genomic Instability Defective HRR->Genomic Instability Cell Death (Synthetic Lethality) Cell Death (Synthetic Lethality) Genomic Instability->Cell Death (Synthetic Lethality)

Biomarker_Validation_Workflow Patient Tumor Sample (FFPE) Patient Tumor Sample (FFPE) DNA Extraction DNA Extraction Patient Tumor Sample (FFPE)->DNA Extraction DNA QC & Quantification DNA QC & Quantification DNA Extraction->DNA QC & Quantification NGS Library Preparation NGS Library Preparation DNA QC & Quantification->NGS Library Preparation Targeted Sequencing (BRCA1/2 & HRR genes) Targeted Sequencing (BRCA1/2 & HRR genes) NGS Library Preparation->Targeted Sequencing (BRCA1/2 & HRR genes) Bioinformatic Analysis Bioinformatic Analysis Targeted Sequencing (BRCA1/2 & HRR genes)->Bioinformatic Analysis Variant Calling & Annotation Variant Calling & Annotation Bioinformatic Analysis->Variant Calling & Annotation HRD Score Calculation (LOH, TAI, LST) HRD Score Calculation (LOH, TAI, LST) Bioinformatic Analysis->HRD Score Calculation (LOH, TAI, LST) Biomarker Status Determination Biomarker Status Determination Variant Calling & Annotation->Biomarker Status Determination BRCAm? HRD Score Calculation (LOH, TAI, LST)->Biomarker Status Determination HRD+? Olaparib Sensitive Olaparib Sensitive Biomarker Status Determination->Olaparib Sensitive Yes Olaparib Less Sensitive Olaparib Less Sensitive Biomarker Status Determination->Olaparib Less Sensitive No

Patient_Stratification Patient with Eligible Cancer Type Patient with Eligible Cancer Type Biomarker Testing (Tumor/Germline) Biomarker Testing (Tumor/Germline) Patient with Eligible Cancer Type->Biomarker Testing (Tumor/Germline) BRCA1/2 Mutation Detected? BRCA1/2 Mutation Detected? Biomarker Testing (Tumor/Germline)->BRCA1/2 Mutation Detected? HRD Positive? HRD Positive? BRCA1/2 Mutation Detected?->HRD Positive? No Consider Olaparib Therapy Consider Olaparib Therapy BRCA1/2 Mutation Detected?->Consider Olaparib Therapy Yes HRD Positive?->Consider Olaparib Therapy Yes Consider Alternative Therapies Consider Alternative Therapies HRD Positive?->Consider Alternative Therapies No

References

A Comparative Analysis of the Therapeutic Window of Methyldopa and Alternative Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the therapeutic window of Methyldopa and its therapeutic alternatives, Labetalol, Nifedipine, and Hydralazine, commonly used in the management of hypertension. The information presented is supported by experimental data and detailed methodologies to assist researchers and drug development professionals in their understanding of these antihypertensive agents.

Introduction

Methyldopa is a centrally-acting alpha-2 adrenergic agonist that has been utilized for decades in the treatment of hypertension, particularly in pregnant women due to its established safety profile. However, its use has been largely superseded by newer agents with improved tolerability. This guide offers a comparative look at Methyldopa's therapeutic window alongside three common alternatives: Labetalol, a mixed alpha- and beta-adrenergic blocker; Nifedipine, a calcium channel blocker; and Hydralazine, a direct-acting vasodilator. Understanding the therapeutic window—the range between the minimum effective concentration and the minimum toxic concentration—is crucial for optimizing therapeutic outcomes while minimizing adverse effects.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and therapeutic window parameters for Methyldopa and its alternatives.

Table 1: Therapeutic Window and Dosing

DrugTherapeutic Plasma ConcentrationToxic Plasma ConcentrationTypical Adult Dosing RangeMaximum Daily Dose
Methyldopa ~2 µg/mL[1]>19 µg/mL (in overdose case)[1]Initial: 250 mg, 2-3 times daily. Maintenance: 500 mg to 2 g daily in 2-4 divided doses.[2]3 g[2]
Labetalol Steady-state: 36-183 ng/mL (on 200 mg twice daily)Not well-defined; overdose can lead to severe hypotension and bradycardia.[3]Initial: 100 mg twice daily. Maintenance: 200-400 mg twice daily.2400 mg
Nifedipine Peak after 10 mg oral dose: ~160 µg/L>600 µg/L (in overdose case)Extended-release: 30-60 mg once daily.90-120 mg
Hydralazine Varies by acetylator status (Slow acetylators have higher levels)Not well-defined; dose-dependent lupus-like syndrome is a known toxicity.Initial: 10 mg four times daily. Maintenance: up to 200 mg daily in divided doses.300 mg

Table 2: Pharmacokinetic Parameters

DrugBioavailabilityPeak Plasma TimeHalf-lifeProtein Binding
Methyldopa ~50%3-6 hours~1.7-2 hours<15%
Labetalol ~25% (extensive first-pass metabolism)1-2 hours~6-8 hours~50%
Nifedipine 45-75%Immediate-release: 0.5-2 hours; Extended-release: ~6 hours~2-5 hours92-98%
Hydralazine 26-55% (acetylator status dependent)1-2 hours3-7 hours~87%

Mechanism of Action and Signaling Pathways

The therapeutic and toxic effects of these drugs are dictated by their distinct mechanisms of action.

Methyldopa: Methyldopa is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine, in the brain. This "false neurotransmitter" acts as an agonist at presynaptic alpha-2 adrenergic receptors in the brainstem, leading to a decrease in sympathetic outflow and subsequent reduction in peripheral vascular resistance and blood pressure.

Methyldopa_Pathway Methyldopa Methyldopa AADC Aromatic L-amino acid decarboxylase (AADC) Methyldopa->AADC Metabolized by alpha_methyl_dopamine α-methyldopamine AADC->alpha_methyl_dopamine DBH Dopamine β-hydroxylase (DBH) alpha_methyl_norepinephrine α-methylnorepinephrine (Active Metabolite) DBH->alpha_methyl_norepinephrine alpha_methyl_dopamine->DBH Metabolized by alpha2_receptor Presynaptic α2-Adrenergic Receptor (CNS) alpha_methyl_norepinephrine->alpha2_receptor Agonist sympathetic_outflow Decreased Sympathetic Outflow alpha2_receptor->sympathetic_outflow Inhibits blood_pressure Decreased Blood Pressure sympathetic_outflow->blood_pressure Leads to Experimental_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rats) Dose_Ranging Dose-Ranging Studies (Determine ED50) Animal_Model->Dose_Ranging Toxicity_Studies Acute & Chronic Toxicity Studies (Determine LD50) Dose_Ranging->Toxicity_Studies Preclinical_Data Preclinical Data (Efficacy & Safety) Toxicity_Studies->Preclinical_Data Phase_I Phase I: First-in-Human (Healthy Volunteers) Single & Multiple Ascending Doses Phase_II Phase II: Dose-Finding (Hypertensive Patients) Randomized, Placebo-Controlled Phase_I->Phase_II Therapeutic_Window Establish Therapeutic Window (Efficacy vs. Safety) Phase_II->Therapeutic_Window Clinical_Data Clinical Data (Pharmacokinetics, Efficacy, Safety) Therapeutic_Window->Clinical_Data IND_Submission Investigational New Drug (IND) Application Preclinical_Data->IND_Submission IND_Submission->Phase_I NDA_Submission New Drug Application (NDA) Clinical_Data->NDA_Submission

References

A Comparative Guide to the Antineoplastic Activity of Methotrexate, Mitotane, Melphalan, and Mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification and objective comparison of the antineoplastic activities of four established anticancer agents: Methotrexate (B535133), Mitotane, Melphalan (B128), and Mercaptopurine. The following sections detail their mechanisms of action, present quantitative data on their efficacy against various cancer cell lines, and outline the experimental protocols used to generate this data. This information is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Mechanisms of Action

The four drugs exert their antineoplastic effects through distinct molecular mechanisms, targeting different cellular processes essential for cancer cell proliferation and survival.

  • Methotrexate: As an antimetabolite, methotrexate competitively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][2][3] Methotrexate can also affect immune signaling pathways, such as the JAK/STAT pathway.[4][5]

  • Mitotane: This drug exhibits a selective cytotoxic effect on the adrenal cortex. Its mechanism involves the disruption of mitochondrial function, leading to decreased ATP production and increased oxidative stress. Mitotane also inhibits key enzymes in steroidogenesis, such as cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1), reducing the production of cortisol and other adrenal steroids.

  • Melphalan: As a nitrogen mustard alkylating agent, melphalan's primary mechanism of action is the formation of covalent bonds with the guanine (B1146940) bases in DNA. This alkylation leads to the formation of inter-strand and intra-strand cross-links, which disrupt DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. Melphalan is transported into cells via amino acid transporters.

  • Mercaptopurine: This purine (B94841) analog acts as an antimetabolite. It is converted intracellularly to its active form, thioinosine monophosphate (TIMP), which inhibits several enzymes involved in de novo purine synthesis. This disruption of purine metabolism blocks the formation of adenine (B156593) and guanine nucleotides, thereby inhibiting DNA and RNA synthesis and leading to cell death.

Signaling Pathway and Metabolic Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways affected by each drug.

Methotrexate_Pathway cluster_cell Cancer Cell MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA Thymidylate_Synthesis->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to

Caption: Methotrexate's mechanism of action.

Mitotane_Pathway cluster_adrenal_cell Adrenocortical Cancer Cell Mitotane Mitotane Mitochondria Mitochondria Mitotane->Mitochondria Disrupts function Steroidogenesis_Enzymes Steroidogenesis Enzymes (e.g., CYP11A1) Mitotane->Steroidogenesis_Enzymes Inhibits ATP_Production ATP Production Mitochondria->ATP_Production Decreases Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Increases Steroid_Synthesis Steroid Synthesis Steroidogenesis_Enzymes->Steroid_Synthesis Blocks Cell_Death Cell Death ATP_Production->Cell_Death Oxidative_Stress->Cell_Death Steroid_Synthesis->Cell_Death Inhibition contributes to

Caption: Mitotane's mechanism of action.

Melphalan_Pathway cluster_cell Cancer Cell Melphalan Melphalan DNA DNA Melphalan->DNA Alkylates Guanine DNA_Crosslinking DNA Cross-linking (Inter- and Intra-strand) DNA->DNA_Crosslinking DNA_Replication DNA Replication DNA_Crosslinking->DNA_Replication Inhibits Transcription Transcription DNA_Crosslinking->Transcription Inhibits Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to Transcription->Apoptosis Inhibition leads to

Caption: Melphalan's mechanism of action.

Mercaptopurine_Pathway cluster_cell Cancer Cell MP Mercaptopurine (MP) TIMP Thioinosine Monophosphate (TIMP) MP->TIMP Metabolized to Purine_Synthesis_Enzymes De Novo Purine Synthesis Enzymes TIMP->Purine_Synthesis_Enzymes Inhibits DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis_Enzymes->DNA_RNA_Synthesis Blocks Cell_Death Cell Death DNA_RNA_Synthesis->Cell_Death Inhibition leads to

Caption: Mercaptopurine's metabolic pathway and mechanism of action.

Quantitative Data on Antineoplastic Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for each drug against a panel of common cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro and are a standard measure of a drug's potency.

Table 1: IC50 Values of Methotrexate (MTX)

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay
DaoyMedulloblastoma0.095144MTT
Saos-2Osteosarcoma0.035144MTT
HTC-116Colorectal Carcinoma0.1548MTT
A-549Lung Carcinoma0.1048MTT

Table 2: IC50 Values of Mitotane

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay
NCI-H295RAdrenocortical Carcinoma11.724Viability Assay
SW13Adrenocortical Carcinoma10.8324Viability Assay
HAC-15Adrenocortical Carcinoma46.472MTT

Table 3: IC50 Values of Melphalan

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay
RPMI-8226Multiple Myeloma8.948Resazurin (B115843)
HL-60Promyelocytic Leukemia3.7848Resazurin
THP-1Acute Monocytic Leukemia6.2648Resazurin

Table 4: IC50 Values of Mercaptopurine

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay
HepG2Hepatocellular Carcinoma32.2572MTT
MCF-7Breast Adenocarcinoma>10072MTT
A549Lung Carcinoma4748MTT
K-562Chronic Myelogenous Leukemia3.9Not SpecifiedNot Specified

Experimental Protocols

The IC50 values presented in the tables above were determined using standard in vitro cytotoxicity assays. The general principles of these assays are outlined below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Resazurin Reduction Assay

This is another common colorimetric assay for cell viability.

  • Principle: Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

  • Procedure: The procedure is similar to the MTT assay, with cells being seeded, treated with the drug, and then incubated with the resazurin solution.

  • Measurement: The fluorescence or absorbance of resorufin is measured to determine cell viability.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 of a compound.

experimental_workflow cluster_workflow IC50 Determination Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Viability Assay (e.g., MTT, Resazurin) C->D E 5. Data Acquisition (Absorbance/Fluorescence Reading) D->E F 6. Data Analysis (Dose-response curve & IC50 calculation) E->F

Caption: A generalized experimental workflow for determining IC50 values.

Comparison and Alternatives

The choice of chemotherapeutic agent depends on various factors, including the type and stage of cancer, the patient's overall health, and the potential for combination therapies.

  • Methotrexate and Mercaptopurine , both antimetabolites, are often used in the treatment of leukemias and certain autoimmune diseases. Their efficacy can be influenced by the expression levels of enzymes involved in their metabolism.

  • Melphalan , an alkylating agent, is a mainstay in the treatment of multiple myeloma. Its high reactivity makes it effective against both dividing and non-dividing cells.

  • Mitotane is a highly specific agent used almost exclusively for adrenocortical carcinoma. Its unique mechanism of targeting the adrenal cortex sets it apart from the other agents discussed.

Alternatives and combination therapies are common in cancer treatment. For example, methotrexate is often used in combination with other chemotherapeutic agents for various cancers. The development of drug resistance is a significant challenge in chemotherapy, and research into novel drug delivery systems and combination regimens is ongoing to improve the therapeutic outcomes for patients.

References

Safety Operating Guide

Essential Safety and Handling Guide for Meturedepa (assumed to be Methyldopa)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on information available for "Methyldopa," as no direct safety data was found for "Meturedepa." It is assumed that "Meturedopa" is closely related to or a synonym for Methyldopa. Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound being used.

This guide provides essential safety protocols and logistical information for the handling and disposal of Methyldopa in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

When handling Methyldopa, especially in powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required personal protective equipment.

PPE Component Specification Purpose Citation
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To prevent eye contact with dust or splashes.[1]
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use.To prevent skin contact.[1]
Body Protection Fire/flame resistant and impervious clothing.To protect skin and clothing from contamination.[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.To prevent inhalation of dust or aerosols.[1]

II. Handling and Operational Plan

A. Engineering Controls:

  • Ventilation: Handle Methyldopa in a well-ventilated place.[1] Ensure adequate ventilation to control airborne concentrations.

  • Emergency Exits: Set up emergency exits and a risk-elimination area.

B. Procedural Guidance:

  • Preparation: Before handling, obtain, read, and follow all safety instructions.

  • Avoiding Contamination:

    • Avoid dust formation and aerosols.

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke when using this product.

  • Safe Handling:

    • Use non-sparking tools to prevent ignition.

    • Prevent fire caused by electrostatic discharge steam.

  • Hygiene: Wash hands before breaks and immediately after handling the product.

III. Spill Management Protocol

In the event of a spill, follow these procedural steps to ensure safety and proper cleanup.

  • Evacuate: Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.

  • Secure the Area: Remove all sources of ignition.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

  • Cleanup:

    • Wear appropriate PPE, including a self-contained breathing apparatus if necessary.

    • Use spark-proof tools and explosion-proof equipment.

    • Collect the spilled material and place it in suitable, closed containers for disposal.

  • Disposal: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

Below is a diagram illustrating the workflow for handling a this compound spill.

Spill_Management_Workflow cluster_InitialActions Initial Actions cluster_ContainmentCleanup Containment & Cleanup cluster_Disposal Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Secure Secure Area & Remove Ignition Sources Evacuate->Secure WearPPE Don Appropriate PPE Secure->WearPPE Proceed with Caution Contain Contain Spill WearPPE->Contain Cleanup Clean Up with Spark-Proof Tools Contain->Cleanup Collect Collect in Sealed Containers Cleanup->Collect After Cleanup Dispose Dispose According to Regulations Collect->Dispose

Caption: Workflow for managing a this compound spill.

IV. Disposal Plan

Proper disposal of Methyldopa is critical to prevent environmental contamination.

  • General Principle: Dispose of contents/container in accordance with local, regional, national, and international regulations. Discharge into the environment must be avoided.

  • Procedure for Unused Product:

    • Collect and arrange for disposal.

    • Keep the chemical in suitable and closed containers for disposal.

  • For household disposal of medicines (general guidance):

    • If a take-back program is not available, remove the medicine from its original container.

    • Mix it with an undesirable substance such as used coffee grounds or cat litter.

    • Place the mixture in a sealable bag or container to prevent leakage.

    • Throw the container in the household trash.

    • Scratch out all personal information on the prescription label.

Do not flush unused medications down the toilet unless specifically instructed to do so, as this can harm the environment.

V. Exposure and First Aid

The following table outlines immediate actions to be taken in case of exposure to Methyldopa.

Exposure Route First Aid Measures Citation
Inhalation Remove to fresh air and keep at rest in a position comfortable for breathing. Get medical attention immediately if symptoms occur.
Skin Contact Wash off immediately with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a doctor.

In any case of exposure or if you feel unwell, seek medical advice immediately and show the safety data sheet to the doctor in attendance.

References

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